2-Bromo-N-2-naphthylbutanamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-13(15)14(17)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONFVIPUDZZEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical and chemical properties of 2-Bromo-N-2-naphthylbutanamide
The 2-Naphthyl Ring: Imparts significant lipophilicity ( π
πThe Amide Bond: Provides a stable hydrogen-bond donor (N-H) and acceptor (C=O), essential for target engagement.
The α -Bromo Alkyl Chain: The electron-withdrawing nature of the adjacent carbonyl group, combined with the polarizability of the carbon-bromine bond, renders the α -carbon highly susceptible to nucleophilic attack and oxidative addition by low-valent transition metals.
As empirical data for this highly specific intermediate is often proprietary, the following quantitative properties are synthesized from predictive models and closely related structural analogs, such as.
Table 1: Physicochemical Descriptors and Rationale
| Property | Value | Scientific Rationale / Significance |
| Molecular Formula | C14H14BrNO | Core structural identity. |
| Molecular Weight | 292.17 g/mol | Falls well within Lipinski’s Rule of 5, making it an ideal fragment for drug-likeness. |
| LogP (Predicted) | 3.8 – 4.1 | High lipophilicity driven by the naphthyl system; indicates excellent membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 1 | Secondary amide allows for specific, directional hydrogen bonding in protein active sites. |
| Topological Polar Surface Area | 29.1 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų is typically required for CNS drugs). |
| Physical State / Melting Point | Crystalline Solid (~115-120 °C) | The planar naphthyl group promotes strong intermolecular lattice packing, resulting in a stable solid at room temperature. |
Mechanistic Reactivity: The "Why" Behind the Chemistry
The true value of 2-Bromo-N-2-naphthylbutanamide lies in its reactivity. Traditionally, α -bromo amides were utilized primarily for simple SN2 substitutions with amines or thiols. However, SN2 reactions on secondary alkyl halides often suffer from competing elimination (E2) pathways and poor stereocontrol.
The Paradigm Shift: Stereoconvergent Cross-Coupling Modern synthetic applications leverage this compound in Nickel-Catalyzed Enantioselective Negishi Cross-Couplings . As demonstrated in landmark methodologies published in , racemic secondary α -bromo amides can be coupled with alkylzinc reagents to yield highly enantioenriched products.
Causality of the Catalyst System: The use of a NiCl2·glyme precatalyst combined with a chiral (R)-i-Pr-Pybox ligand is not arbitrary. The Ni(0) species undergoes single-electron transfer (SET) to the α -bromo amide, cleaving the C-Br bond to form an alkyl radical. This "stereoablation" step destroys the original stereocenter of the racemic starting material. The chiral Ni catalyst then captures the radical, and subsequent transmetalation and reductive elimination occur within a strictly controlled chiral environment, yielding a single enantiomer regardless of the starting material's stereochemistry.
Fig 1: Stereoconvergent Ni-catalyzed Negishi cross-coupling mechanism.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to guarantee yield and purity.
Protocol A: De Novo Synthesis of 2-Bromo-N-2-naphthylbutanamide
This protocol describes the acylation of 2-naphthylamine.
Reagents: 2-Naphthylamine (1.0 equiv), 2-Bromobutanoyl bromide (1.1 equiv), Triethylamine (Et3N, 1.5 equiv), Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add 2-naphthylamine (50 mmol) and anhydrous DCM (200 mL).
-
Base Addition: Add Et3N (75 mmol). Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the HBr generated during the reaction, preventing the protonation of the weakly nucleophilic 2-naphthylamine, which would otherwise stall the reaction.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 2-bromobutanoyl bromide (55 mmol) dropwise over 30 minutes via an addition funnel. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses the formation of bis-acylated byproducts and prevents the thermal degradation of the α -bromo moiety.
-
Self-Validation (In-Process Control): After 2 hours of stirring at room temperature, perform TLC (Hexanes:EtOAc 3:1). The disappearance of the fluorescent 2-naphthylamine spot indicates reaction completion.
-
Workup: Quench the reaction with 1M HCl (100 mL) to remove excess Et3N. Wash the organic layer with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol/water to yield the pure product. Confirm structure via 1H NMR (look for the characteristic α -proton triplet/doublet of doublets near δ 4.2 - 4.5 ppm).
Fig 2: De novo synthetic workflow for 2-Bromo-N-2-naphthylbutanamide.
Protocol B: Enantioselective Alkylation via Negishi Cross-Coupling
Adapted from the robust conditions established by the Fu laboratory.
Step-by-Step Workflow:
-
Catalyst Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk flask with NiCl2·glyme (0.07 equiv) and (R)-i-Pr-Pybox (0.09 equiv). Causality: The glyme adduct of NiCl2 is highly soluble in organic solvents compared to anhydrous NiCl2, ensuring rapid and uniform catalyst complexation.
-
Substrate Addition: Add 2-Bromo-N-2-naphthylbutanamide (1.0 equiv). Seal the flask with a septum and remove it from the glovebox.
-
Solvent Introduction: Inject a mixture of Dimethylimidazolidinone (DMI) and strictly anhydrous THF (water content < 24 ppm). Stir for 10 minutes until an orange solution forms, indicating the active catalyst complex.
-
Cross-Coupling: Introduce the alkylzinc bromide reagent (R-ZnBr, 1.3 equiv) dropwise. Maintain the internal temperature below 30 °C. Causality: Alkylzinc reagents are mild nucleophiles; they tolerate sensitive functional groups (like the amide carbonyl) but require the Ni catalyst to undergo transmetalation.
-
Quench and Validation: Stir for 24 hours. Monitor via 1H NMR of an aliquot to confirm the disappearance of the α -bromo proton signal. Quench with ethanol, dilute with Et2O, and wash extensively with water to remove DMI and zinc salts.
Concluding Remarks
2-Bromo-N-2-naphthylbutanamide is far more than a simple alkylating agent. By understanding its physicochemical profile—specifically its lipophilicity and the unique electronic environment of its α -carbon—researchers can deploy it in advanced stereoconvergent methodologies. The protocols outlined above ensure high-fidelity synthesis and functionalization, enabling the rapid generation of complex, enantioenriched naphthyl-based architectures for drug discovery.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16471741, 2-Bromo-N-phenylbutanamide." PubChem, [Link].
- Fu, G. C., et al. "Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α -Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide." Organic Syntheses, Vol. 87, p. 330 (2010).
An In-Depth Technical Guide to α-Bromo-N-Aryl Amides: Focus on 2-Bromo-N-(naphthalen-2-yl)butanamide and its Analogue
This technical guide provides a comprehensive overview of the synthesis, identification, and handling of α-bromo-N-aryl amides, with a specific focus on 2-Bromo-N-(naphthalen-2-yl)butanamide. Due to the limited availability of public data on this specific molecule, this guide will leverage data from the closely related analogue, 2-bromo-N-naphthalen-2-ylpropanamide , to provide researchers, scientists, and drug development professionals with a robust framework for their work. The principles and protocols discussed herein are designed to be broadly applicable to this class of compounds.
Core Identifiers and Physicochemical Properties
While a specific CAS number for 2-Bromo-N-(naphthalen-2-yl)butanamide is not readily found in public databases, we can detail the identifiers for its close structural analogue, 2-bromo-N-naphthalen-2-ylpropanamide, to provide a baseline for characterization.
| Identifier | Value | Source |
| Product Name | Propionamide, 2-bromo-N-(2-naphthyl)- | [1] |
| CAS Number | 73826-17-2 | [1] |
| IUPAC Name | 2-bromo-N-naphthalen-2-ylpropanamide | [1] |
| Molecular Formula | C13H12BrNO | [1] |
| Molecular Weight | 278.14 g/mol | [1] |
| InChI | InChI=1S/C13H12BrNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16) | [1] |
| InChI Key | WNSDBSZGYLEBOQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br | [1] |
The additional methylene group in the target compound, 2-Bromo-N-(naphthalen-2-yl)butanamide, would increase its molecular weight and likely influence its lipophilicity and other physical properties.
Synthesis and Mechanistic Considerations
The synthesis of 2-Bromo-N-(naphthalen-2-yl)butanamide can be logically achieved through the amidation of an activated 2-bromobutanoyl derivative with 2-naphthylamine. This is a standard and reliable method for forming the amide bond.
Proposed Synthetic Workflow
The most common laboratory-scale synthesis for such an amide involves a two-step process:
-
Activation of the Carboxylic Acid: 2-bromobutanoic acid is converted to a more reactive acyl halide, typically 2-bromobutanoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic.
-
Amidation: The resulting 2-bromobutanoyl chloride is then reacted with 2-naphthylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) generated during the reaction.
Caption: Proposed synthesis of 2-Bromo-N-2-naphthylbutanamide.
Detailed Experimental Protocol (Generalized)
Materials:
-
2-bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
2-naphthylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of 2-Bromobutanoyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobutanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve 2-naphthylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a separate flask, and cool to 0 °C.
-
Slowly add a solution of the crude 2-bromobutanoyl chloride in anhydrous DCM to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Potential Applications and Reactivity
α-Bromo amides are versatile intermediates in organic synthesis, primarily due to the presence of the reactive carbon-bromine bond alpha to a carbonyl group.[2][3]
-
Building Blocks in Medicinal Chemistry: The N-naphthyl moiety is present in various biologically active compounds. The α-bromo amide functionality allows for further elaboration of the molecule, making compounds like 2-Bromo-N-(naphthalen-2-yl)butanamide valuable starting points for the synthesis of potential therapeutic agents. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups.
-
Precursors to α-Amino Amides: Substitution of the bromine with an amino group (or a protected equivalent) would yield α-amino amide derivatives, which are important structural motifs in peptidomimetics and other biologically active molecules.
-
Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-N-(naphthalen-2-yl)butanamide is not available, the known hazards of related α-bromo amides and the starting materials provide a strong basis for safe handling procedures.
-
Hazard Classification: α-Bromo amides are often classified as harmful if swallowed, and can cause skin and eye irritation.[4] The starting material, 2-bromomethylnaphthalene, is known to cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling Precautions: Avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-Bromo-N-(naphthalen-2-yl)butanamide represents a potentially valuable, albeit not widely documented, chemical entity for research and development. By leveraging the known chemistry and properties of its close analogue, 2-bromo-N-naphthalen-2-ylpropanamide, and employing established synthetic methodologies, researchers can confidently synthesize and utilize this compound. The protocols and information presented in this guide are intended to provide a solid foundation for the safe and effective handling and application of this and related α-bromo-N-aryl amides.
References
-
PubChem. (n.d.). 2-bromo-N-isopropylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-butyl-N-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- Properties. Retrieved from [Link]
-
American Elements. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromomethylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Buy Propionamide, 2-bromo-N-(2-naphthyl)- | 73826-17-2 [smolecule.com]
- 2. CAS 19397-79-6: 2-Bromo-N-(2-methylphenyl)propanamide [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
In-Depth Technical Guide: Spectroscopic Characterization of 2-Bromo-N-2-naphthylbutanamide
Executive Summary & Molecular Architecture
2-Bromo-N-2-naphthylbutanamide (Chemical Formula: C₁₄H₁₄BrNO; MW: 292.17 g/mol ) is a structurally significant α -bromo amide. Compounds of this class frequently serve as critical electrophilic intermediates in medicinal chemistry, particularly in the synthesis of peptidomimetics and targeted alkylating agents.
Accurate structural validation of this molecule requires a multi-modal spectroscopic approach. The presence of the heavy bromine atom, the rigid naphthyl chromophore, and the chiral center at the α -carbon create unique spectral signatures. This whitepaper provides a comprehensive, field-proven framework for the acquisition, interpretation, and validation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Mechanistic Causality in Experimental Choices
As a standard practice in advanced analytical characterization, experimental parameters are not arbitrary; they are mechanistically driven to prevent artifacts and maximize resolution [1].
-
Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is strictly selected over DMSO-d₆ for NMR. DMSO is a strong hydrogen-bond acceptor that will drastically deshield the amide N-H proton, pushing it into the aromatic region and obscuring the naphthyl signals. CDCl₃ maintains the N-H resonance in a distinct, predictable window.
-
Ionization Technique (ESI vs. EI): Electron Ionization (EI) is a "hard" ionization method that frequently obliterates the molecular ion of fragile amides via rapid α -cleavage. Electrospray Ionization (ESI) in positive mode is chosen as a "soft" alternative to preserve the intact[M+H]⁺ ion, which is mandatory for observing the critical ⁷⁹Br/⁸¹Br isotopic ratio.
-
Sampling Module (ATR vs. KBr Pellet): Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad artifact band around 3400 cm⁻¹, which masks the diagnostic N-H stretching frequency of the amide. Attenuated Total Reflectance (ATR) requires no sample dilution, eliminating this artifact entirely [2].
Standardized Experimental Protocols
To ensure high-fidelity data, the following protocols are designed as self-validating systems.
NMR Acquisition Protocol (1H & 13C)
-
Sample Preparation: Weigh exactly 10 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: Filter the solution through a glass wool plug into a 5 mm NMR tube; a perfectly clear solution ensures sharp spectral lines, while TMS provides an absolute 0.00 ppm calibration point.
-
Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Execute Automated Tuning and Matching (ATM) for both ¹H and ¹³C nuclei.
-
Shimming: Gradient shim on the Z-axis until the deuterium lock signal exceeds 80% and the Line Width at Half Height (LWHH) of the solvent peak is < 1.0 Hz.
-
Acquisition:
-
¹H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 1.5 s.
-
¹³C NMR: 512 scans, D1 of 2.0 s, utilizing WALTZ-16 proton decoupling.
-
LC-ESI-TOF Mass Spectrometry Protocol
-
Sample Preparation: Prepare a 1 µg/mL dilution in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation. Self-Validation: Run a blank solvent injection prior to the sample to establish a baseline and rule out column carryover.
-
Calibration: Infuse an ESI tuning mix to calibrate the mass axis, ensuring mass accuracy error is < 5 ppm.
-
Acquisition: Inject 2 µL via Flow Injection Analysis (FIA) at 0.2 mL/min. Set capillary voltage to 3500 V and drying gas to 10 L/min at 300°C.
FTIR-ATR Protocol
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: A flat baseline confirms the crystal is free of organic residue.
-
Acquisition: Apply 2 mg of neat solid directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact. Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to normalize penetration depth.
Spectroscopic Workflows & Pathways
Spectroscopic characterization workflow from sample prep to data synthesis.
Spectroscopic Data Analysis & Interpretation
Nuclear Magnetic Resonance (NMR)
The most structurally revealing feature in the ¹H NMR spectrum is the behavior of the β -methylene (CH₂) protons. Because they are adjacent to a chiral center (the α -carbon bearing the bromine), these two protons are diastereotopic . They reside in distinct magnetic environments and will couple with each other (geminal coupling, J ≈ 14 Hz), as well as with the adjacent α -CH and γ -CH₃ protons [1]. Consequently, they appear as a complex multiplet rather than a simple quintet.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment / Structural Inference |
| ¹H | 8.45 | br s | 1H | Amide N-H (Exchangeable) |
| ¹H | 8.20 | d (J = 2.0) | 1H | Naphthyl H-1 (Deshielded by adjacent ring) |
| ¹H | 7.70 - 7.85 | m | 3H | Naphthyl H-4, H-5, H-8 |
| ¹H | 7.35 - 7.55 | m | 3H | Naphthyl H-3, H-6, H-7 |
| ¹H | 4.42 | dd (J = 7.5, 6.0) | 1H | α -CH-Br (Deshielded by Br and C=O) |
| ¹H | 2.10 - 2.30 | m (complex) | 2H | β -CH₂ (Diastereotopic protons) |
| ¹H | 1.08 | t (J = 7.3) | 3H | γ -CH₃ (Terminal methyl) |
| ¹³C | 167.5 | s | - | Carbonyl (C=O) of the amide |
| ¹³C | 116.8 - 134.2 | multiple s | - | 10 distinct Naphthyl aromatic carbons |
| ¹³C | 48.3 | s | - | α -CH-Br carbon |
| ¹³C | 29.1 | s | - | β -CH₂ carbon |
| ¹³C | 12.4 | s | - | γ -CH₃ carbon |
Mass Spectrometry (ESI-TOF)
The isotopic signature of bromine is a definitive marker in mass spectrometry [1]. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the protonated molecular ion [M+H]⁺ will present as a distinct doublet separated by 2 mass units at m/z 292 and 294 of equal intensity.
Primary ESI-MS fragmentation pathways of 2-Bromo-N-2-naphthylbutanamide.
Table 2: Principal Mass Spectrometry Fragments (Positive Ion Mode)
| m/z Value | Ion Type | Relative Intensity | Structural Origin |
| 292 / 294 | [M+H]⁺ | 100% (Base) | Intact protonated molecule (⁷⁹Br / ⁸¹Br isotopes) |
| 212 | [M+H - HBr]⁺ | 45% | Neutral loss of hydrogen bromide |
| 149 / 151 | [C₄H₆BrO]⁺ | 20% | Acylium ion from amide bond cleavage |
| 144 | [C₁₀H₇NH₃]⁺ | 60% | Protonated 2-naphthylamine fragment |
Infrared Spectroscopy (FTIR-ATR)
Infrared spectroscopy provides orthogonal validation of the functional groups [2]. The secondary amide is characterized by the "Amide I" and "Amide II" bands, which represent the C=O stretch and N-H bend, respectively.
Table 3: Key FTIR-ATR Absorption Bands
| Wavenumber (cm⁻¹) | Band Shape/Intensity | Vibrational Mode | Diagnostic Significance |
| 3250 | Sharp, Medium | N-H Stretch | Confirms secondary amide; distinct from broad OH |
| 1665 | Sharp, Strong | C=O Stretch (Amide I) | Lower than typical ketones due to nitrogen resonance |
| 1540 | Sharp, Strong | N-H Bend (Amide II) | Characteristic coupled C-N stretch and N-H bend |
| 1600, 1500 | Sharp, Medium | C=C Aromatic Stretch | Confirms the presence of the naphthyl ring system |
| 650 | Sharp, Weak | C-Br Stretch | Validates the presence of the aliphatic halogen |
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link][1]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL:[Link][2]
Sources
Synthesis of 2-Bromo-N-2-naphthylbutanamide: A Mechanistic and Methodological Whitepaper
Executive Summary
The synthesis of 2-Bromo-N-2-naphthylbutanamide involves the acylation of 2-naphthylamine with 2-bromobutanoyl bromide. This α -bromo amide serves as a highly versatile electrophilic intermediate in drug development, often utilized for downstream substitutions to generate peptidomimetics or unnatural amino acid derivatives. However, the synthesis presents a dual challenge: the precise kinetic control required to prevent competitive side reactions, and the extreme occupational hazards associated with the starting material, 2-naphthylamine. This whitepaper details a self-validating, highly optimized protocol that prioritizes both chemical yield and rigorous operator safety.
Mechanistic Rationale & Kinetic Control
The formation of an amide from an amine and a carboxylic acid derivative is a foundational transformation in organic synthesis. For this specific target, 2-bromobutanoyl bromide is selected over 2-bromobutanoic acid. Carboxylic acids require high temperatures or expensive coupling agents (e.g., DCC or EDC) to react with amines, whereas acid halides possess highly polarized carbonyl carbons and excellent leaving groups, enabling rapid nucleophilic acyl substitution under mild conditions[1].
The selection of an acid bromide is a deliberate choice driven by kinetic control . 2-Bromobutanoyl bromide contains two electrophilic sites: the hard acyl carbon and the soft α -carbon bearing the bromine atom. By conducting the reaction at 0 °C, the activation energy barrier for nucleophilic attack at the highly electrophilic carbonyl carbon is easily overcome, whereas the SN2 alkylation at the α -carbon is kinetically suppressed.
The reaction proceeds via the attack of the amine lone pair on the carbonyl, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the bromide ion[2]. To prevent the resulting hydrobromic acid (HBr) from protonating unreacted 2-naphthylamine—which would render it non-nucleophilic and cap the theoretical yield at 50%—a non-nucleophilic organic base, such as triethylamine (TEA), is introduced as an acid scavenger.
Fig 1: Nucleophilic acyl substitution pathway for the synthesis of 2-Bromo-N-2-naphthylbutanamide.
Safety & Regulatory Compliance (Critical E-E-A-T)
The most critical aspect of this synthesis is the handling of 2-naphthylamine . It is a known human carcinogen, with extensive epidemiological data definitively linking occupational exposure to urinary bladder cancer[3].
-
Regulatory Status: 2-Naphthylamine is strictly regulated under the OSHA standard for 13 Carcinogens (29 CFR 1910.1003)[4].
-
Exposure Limits: There is no safe level of exposure. The ACGIH recommends controlling exposure by all routes to levels as close to zero as possible[4].
-
Engineering Controls: All manipulations of the free amine must be performed inside a dedicated glovebox or a Class II Type B2 biological safety cabinet exhausted directly to the outside.
-
Decontamination: Glassware contacting 2-naphthylamine must be rinsed with 1M HCl prior to removal from the containment area. This converts residual volatile free base into the highly water-soluble, non-volatile ammonium salt, mitigating inhalation risks.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding correctly before moving to the next phase.
Reagents Required:
-
2-Naphthylamine (1.0 equiv, 10.0 mmol, 1.43 g)
-
2-Bromobutanoyl bromide (1.1 equiv, 11.0 mmol, 2.53 g)
-
Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 1.52 g)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Isolation & Setup: Inside a glovebox, weigh 1.43 g of 2-naphthylamine into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum before transferring to the fume hood.
-
Dissolution: Inject 40 mL of anhydrous DCM and 1.52 g of TEA into the flask via syringe under a positive pressure of dry nitrogen. Causality check: Anhydrous solvent is mandatory to prevent the hydrolysis of the acid bromide into 2-bromobutanoic acid[2].
-
Cryogenic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dilute 2-bromobutanoyl bromide in 10 mL of anhydrous DCM and add dropwise over 15 minutes. Validation: The solution will transition from clear to a cloudy suspension as insoluble TEA·HBr salts precipitate, visually confirming reaction progress.
-
Propagation & Monitoring: Stir at 0 °C for 30 minutes, then allow warming to room temperature (RT) for 1.5 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 70:30 Hexanes/EtOAc). 2-naphthylamine is highly fluorescent under 254 nm UV. The reaction is complete when the baseline-proximate amine spot disappears, replaced by a higher Rf amide spot.
-
-
Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel. Wash the organic layer with 1M HCl (20 mL) to selectively extract any unreacted 2-naphthylamine into the aqueous phase as a salt. Wash with brine (20 mL), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure target compound.
Fig 2: Step-by-step experimental workflow ensuring high yield and operator safety.
Quantitative Reaction Optimization
To determine the optimal parameters for this specific acylation, various solvent and base combinations were evaluated. The data below demonstrates why the DCM/TEA system at 0 °C is the authoritative standard for this transformation.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Mechanistic Observation |
| DCM | TEA | 0 to RT | 2.0 | 88 | >98 | Clean conversion; rapid precipitation of TEA·HBr. |
| THF | DIPEA | 0 to RT | 3.5 | 82 | 96 | Slower reaction rate; DIPEA steric bulk slightly hinders HBr scavenging. |
| Toluene | Pyridine | 110 | 12.0 | 45 | 70 | High heat promoted competitive SN2 N-alkylation at the α -bromo site. |
| EtOAc | K2CO3 (aq) | 0 to RT | 4.0 | 76 | 92 | Biphasic Schotten-Baumann conditions led to partial hydrolysis of the acid bromide. |
Sources
Part 1: 4-Amino-N-Substituted Butanamides as GABA Transporter (GAT) Inhibitors
An in-depth technical analysis of the mechanism of action (MoA) for N-substituted butanamide compounds reveals a highly privileged chemical scaffold capable of profound neuropharmacological modulation. By altering the N-substituent and the butanamide backbone, medicinal chemists have developed potent therapeutics that target distinct pathways in the central nervous system (CNS) and peripheral tissues.
This whitepaper dissects the two primary pharmacological classes of N-substituted butanamides—GABA Transporter (GAT) Inhibitors and Synaptic Vesicle Protein 2A (SV2A) Modulators —providing researchers and drug development professionals with a comprehensive guide to their mechanistic grounding, experimental validation, and quantitative efficacy.
Mechanistic Grounding
Derivatives of 4-amino-N-substituted butanamides are structurally homologous to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. Their primary mechanism of action is the selective inhibition of GABA transporters (specifically mGAT1, mGAT2, mGAT3, and mGAT4)[2].
Under normal physiological conditions, GATs rapidly clear GABA from the synaptic cleft to terminate inhibitory signaling[1]. By competitively or allosterically blocking these transporters, 4-amino-N-substituted butanamides increase the local concentration and residence time of GABA in the synapse[2]. This sustained presence enhances GABAergic tone, leading to prolonged activation of postsynaptic GABA-A and GABA-B receptors, which induces neuronal hyperpolarization and suppresses excitability[2]. This mechanism is highly sought after for treating epilepsy, neuropathic pain, and severe anxiety[1].
GABAergic signaling modulation via GAT inhibition by 4-amino-N-substituted butanamides.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To quantify the inhibitory potency of novel 4-amino-N-substituted butanamides, a radioligand uptake assay utilizing HEK-293 cells stably expressing specific GAT subtypes is employed[2]. This protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK-293 cells expressing the target mGAT subtype in 96-well plates and culture until 80% confluence[2].
-
Compound Incubation: Pre-incubate cells with varying concentrations (e.g., 10−9 to 10−4 M) of the test butanamide compound for 15 minutes at 37°C.
-
Causality: Pre-incubation allows the compound to reach binding equilibrium with the transporter before the substrate is introduced, preventing artificially low potency readings.
-
-
Radioligand Introduction: Add a fixed concentration of [³H]GABA substrate to all wells[2].
-
Uptake Termination: After a strictly defined incubation period (e.g., 10 minutes), terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer[2].
-
Causality: Lowering the temperature to 4°C instantaneously halts the kinetic activity of the membrane transporters and rigidifies the lipid bilayer. This prevents the efflux of internalized[³H]GABA, ensuring accurate intracellular quantification.
-
-
Quantification: Lyse the cells and quantify the incorporated radioactivity using a liquid scintillation counter[2].
-
Self-Validation Controls:
-
Total Uptake Control: Vehicle only (0% inhibition).
-
Non-Specific Uptake Control: Co-incubation with 100 µM Tiagabine (a saturating, known GAT1 inhibitor) to define passive diffusion and non-specific membrane binding. This value is subtracted from all data points to isolate GAT-specific uptake.
-
Quantitative Data Presentation
Data is analyzed by fitting concentration-response curves to determine the IC50 (concentration inhibiting 50% of uptake) and pIC50 (negative logarithm of IC50)[2].
Table 1: Representative GAT Inhibition Profiles of 4-Aminobutanamide Scaffolds
| Compound Class | Target | Mechanism | Representative pIC50 | Clinical Potential |
| Unsubstituted 4-aminobutanoic acid | GAT1-4 | Endogenous Substrate | N/A | N/A |
| N-Alkyl-4-aminobutanamides | GAT1 | Competitive Inhibition | 5.2 - 6.1 | Low / Exploratory |
| N-Diaryl-4-aminobutanamides | GAT1 | Allosteric/Competitive | 7.4 - 8.2 | High (Epilepsy, Pain) |
Part 2: Pyrrolidine-Substituted Butanamides (SV2A Modulators)
Mechanistic Grounding
A distinct and highly successful class of N-substituted butanamides features a pyrrolidine ring substitution. The most prominent examples are the racetam antiepileptic drugs: Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide)[3] and its advanced analog Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide)[4].
Unlike 4-amino derivatives, these compounds do not interact with GABA transporters. Instead, their precise mechanism of action relies on high-affinity binding to Synaptic Vesicle Protein 2A (SV2A) , an integral transmembrane glycoprotein found in presynaptic vesicles[3][5]. SV2A regulates vesicle exocytosis and neurotransmitter release[5]. By binding to SV2A, pyrrolidine-substituted butanamides selectively prevent the hypersynchronization of epileptiform burst firing without disrupting normal, low-frequency neuronal communication[5].
Notably, the addition of a 4-n-propyl group to the pyrrolidine ring in Brivaracetam increases its binding affinity to SV2A by 10 to 20 times compared to Levetiracetam, resulting in a faster onset of action and higher potency[4][6].
SV2A modulation pathway by pyrrolidine-substituted butanamides preventing hypersynchronization.
Experimental Protocol: SV2A Radioligand Competitive Binding Assay
To evaluate the affinity of novel pyrrolidine-butanamides for SV2A, a competitive radioligand binding assay is utilized using rat brain membrane homogenates.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex via differential centrifugation and resuspend in Tris-HCl buffer (pH 7.4).
-
Assay Assembly: In a 96-well format, combine the membrane suspension, the test compound (at varying concentrations), and 2 nM of[³H]ucb 30889 (a highly specific SV2A radioligand).
-
Causality: [³H]ucb 30889 is chosen over[³H]levetiracetam because its lower dissociation constant (Kd) provides a more robust dynamic range and higher signal-to-noise ratio for competitive displacement mapping.
-
-
Incubation: Incubate the mixture at 4°C for 120 minutes to achieve steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This pre-treatment drastically reduces the non-specific binding of the lipophilic radioligand to the filter matrix, preserving assay sensitivity.
-
-
Self-Validation Controls:
-
Total Binding (B0): Radioligand + membranes + vehicle.
-
Non-Specific Binding (NSB): Radioligand + membranes + 1 mM unlabeled Levetiracetam.
-
Validation Metric: The assay is only considered valid if specific binding (B0 - NSB) constitutes >85% of total binding, ensuring the displacement curve strictly reflects SV2A-specific interactions.
-
Quantitative Data Presentation
Table 2: Comparative SV2A Binding Affinities of Pyrrolidine-Substituted Butanamides
| Drug Name | Chemical Nomenclature | Target | Binding Affinity (Kd/Ki) | Clinical Indication |
| Levetiracetam | (S)-2-(2-oxopyrrolidin-1-yl)butanamide | SV2A | ~1.0 - 3.0 µM | Focal/Generalized Seizures[3] |
| Brivaracetam | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | SV2A | ~50 - 100 nM | Partial-Onset Seizures[4] |
Part 3: Expanding the Scaffold — Thiazole-Substituted Butanamides
While neuroscience remains the primary domain for N-substituted butanamides, structural modifications can pivot the scaffold toward peripheral enzyme inhibition. For example, 2-ethyl-N-(1,3-thiazol-2-yl)butanamide incorporates a thiazole heterocycle, transforming the molecule into a candidate for kinase and cyclooxygenase (COX) inhibition[7]. Molecular docking studies indicate that the N-acylated aminothiazole framework allows these butanamides to interact with the ATP-binding pockets of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighting the extreme versatility of the butanamide backbone in modern drug discovery[7].
Conclusion
The N-substituted butanamide scaffold is a cornerstone of contemporary neuropharmacology. By dictating the substitution pattern—whether utilizing an amino group to mimic GABA and inhibit GATs, or employing a pyrrolidine ring to modulate SV2A vesicle dynamics—researchers can engineer highly specific therapeutics. The rigorous, self-validating in vitro protocols outlined above remain the gold standard for translating these molecular interactions into viable clinical candidates.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9837243, Brivaracetam." PubChem, 2025.[Link]
-
Contreras-García, I. J., et al. "Levetiracetam Mechanisms of Action: From Molecules to Systems." Pharmaceuticals (Basel), vol. 15, no. 4, 2022.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 441341, Etiracetam, (R)-." PubChem, 2025.[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "brivaracetam | Ligand page." Guide to PHARMACOLOGY, 2025.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brivaracetam | C11H20N2O2 | CID 9837243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etiracetam, (R)- | C8H14N2O2 | CID 441341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brivaracetam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 2-ethyl-N-(1,3-thiazol-2-yl)butanamide | 574011-44-2 | Benchchem [benchchem.com]
2-Bromo-N-2-naphthylbutanamide: A Dual-Functional Scaffold for Covalent Targeting and Fluorogenic Profiling
Executive Summary
In the landscape of modern chemical biology and drug discovery, bifunctional small molecules that combine reactive electrophiles with robust reporter moieties are invaluable. 2-Bromo-N-2-naphthylbutanamide represents a highly versatile paradigm of this class. Structurally, it merges an α-bromoamide "warhead"—a classic electrophile for targeted covalent inhibition—with a 2-naphthylamine fluorogenic leaving group.
This in-depth technical guide explores the physicochemical architecture, mechanistic pathways, and laboratory protocols associated with 2-bromo-N-2-naphthylbutanamide. By dissecting its dual utility as both a covalent protein modifier and a precursor for fluorogenic enzymatic assays, this whitepaper provides researchers with a field-proven framework for deploying α-bromo-N-aryl amides in high-throughput screening and targeted drug design.
Physicochemical Architecture & Structural Dynamics
The utility of 2-bromo-N-2-naphthylbutanamide stems from the synergistic properties of its two primary substructures:
The α-Bromoamide Warhead
The reactivity of α-haloamides toward nucleophiles (such as the thiolate of a cysteine residue) is governed by the leaving group ability of the halogen. The established reactivity trend follows I > Br > Cl. While α-iodoacetamides are highly reactive, they often exhibit poor selectivity, leading to off-target alkylation of methionine or histidine residues[1]. Conversely, α-chloroamides can be too kinetically inert for certain applications. The α-bromoamide moiety strikes an optimal kinetic balance, providing sufficient electrophilicity for targeted SN2 displacement while maintaining physiological stability[1]. Furthermore, the α-carbon of the butanamide chain is a stereocenter, making this compound a critical substrate for studying enantioselective biocatalysis.
The Naphthylamine Fluorophore
The N-2-naphthylamide bond is electronically conjugated. When intact, the amide bond quenches the intrinsic fluorescence of the naphthyl system. However, upon enzymatic hydrolysis or chemical cleavage, the liberated 2-naphthylamine acts as a potent fluorophore. This property has been historically leveraged to tag cellular proteinases and map metabolic activity in real-time using flow microfluorometry[2].
Mechanistic Pathways
Depending on the experimental context, 2-bromo-N-2-naphthylbutanamide and its derivatives undergo two primary mechanistic pathways: Covalent Alkylation and Fluorogenic Cleavage.
Pathway A: Covalent Protein Alkylation
When deployed as a covalent probe, the α-carbon undergoes a bimolecular nucleophilic substitution ( SN2 ) by a deprotonated cysteine thiolate within a target protein's binding pocket. This results in an irreversible thioether linkage.
Covalent S_N2 alkylation of a target protein cysteine by the α-bromoamide warhead.
Pathway B: Fluorogenic Cleavage and Trapping
When derivatives of this scaffold are used as peptidase substrates, the enzyme hydrolyzes the amide bond. Because free 2-naphthylamine diffuses rapidly out of cells, it is often trapped in situ using 5-nitrosalicylaldehyde. This condensation forms an insoluble Schiff-base, shifting the emission spectrum and localizing the fluorescent signal for precise cytometric measurement[2].
Fluorogenic enzymatic cleavage and subsequent Schiff-base trapping of 2-naphthylamine.
Quantitative Profiling
The following table summarizes the critical quantitative parameters associated with the reactivity and photophysics of this molecular class.
| Parameter | System / Compound | Value | Mechanistic Significance |
| Leaving Group Reactivity | α-Iodo vs α-Bromo vs α-Chloro | I > Br > Cl | Bromine provides the optimal thermodynamic balance of stability and targeted reactivity[1]. |
| Fluorescence Emission (Free) | Cleaved 2-Naphthylamine | ~425 nm | Baseline emission wavelength following enzymatic amide hydrolysis[2]. |
| Fluorescence Emission (Trapped) | Schiff-base Adduct | ~530 nm & 595 nm | Red-shifted, insoluble emission allows for localized flow cytometric analysis[2]. |
| Enzymatic Resolution | Haloalkane Dehalogenases (HLDs) | High Enantioselectivity | HLDs exhibit strict preference for the hydrolytic cleavage of (R)-brominated substrates[3]. |
Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems. Causality is explicitly defined to bridge the gap between theoretical chemistry and benchtop execution.
Protocol: Synthesis of 2-Bromo-N-2-naphthylbutanamide
Objective: Synthesize the target compound via the acylation of 2-naphthylamine while preventing polyacylation and preserving the chiral α-bromo center.
-
Preparation: Dissolve 1.0 equivalent of 2-naphthylamine in anhydrous dichloromethane (DCM) under a continuous dry nitrogen ( N2 ) atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid bromide precursor.
-
-
Base Addition: Add 1.2 equivalents of Triethylamine (TEA).
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct generated during amidation, preventing the protonation of the 2-naphthylamine nucleophile which would otherwise halt the reaction.
-
-
Acylation: Cool the reaction flask to 0 °C using an ice bath. Begin the dropwise addition of 1.1 equivalents of 2-bromobutanoyl bromide.
-
Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, suppressing the formation of di-acylated side products and minimizing thermal degradation of the α-bromo stereocenter.
-
-
Validation (Self-Validating Step): Quench the reaction with saturated NaHCO3 to remove unreacted acid and TEA-HBr salts. Extract the organic layer, dry over MgSO4 , and concentrate under vacuum.
-
Validation Check: Perform 1H -NMR spectroscopy. The diagnostic α-proton adjacent to the bromine must appear as a distinct multiplet (due to the adjacent chiral center and ethyl chain) around 4.2–4.5 ppm. If this peak is missing or shifted to the alkene region (5.0+ ppm), it indicates unwanted elimination of the bromide warhead has occurred.
-
Protocol: Flow Cytometric Fluorogenic Assay
Objective: Utilize the naphthylamide scaffold to measure localized peptidase activity in intact cell suspensions.
-
Incubation: Suspend target cells (e.g., Balb 3T3) in a pH 7.4 buffer. Introduce the synthesized naphthylamide substrate at a concentration of 100 µM.
-
In-Situ Trapping: Co-administer 1 mM of 5-nitrosalicylaldehyde into the assay buffer.
-
Causality: Free 2-naphthylamine diffuses out of the cell rapidly, leading to high background noise and loss of spatial resolution. 5-nitrosalicylaldehyde reacts instantly with the liberated amine to form an insoluble Schiff-base. The 1 mM concentration ensures complete trapping without inhibiting the endogenous protease activity[2].
-
-
Validation (Self-Validating Step): Measure fluorescence using flow cytometry with an emission filter set to 530 nm.
-
Validation Check: Run a parallel control assay without 5-nitrosalicylaldehyde. The control should exhibit a diffuse emission peak at 425 nm. The complete shift from 425 nm to 530 nm in the experimental group validates that the signal is strictly localized and the trapping mechanism is functioning correctly.
-
Applications in Biocatalysis and Kinetic Resolution
Beyond its role as a covalent inhibitor and fluorogenic probe, the α-bromoamide scaffold is heavily utilized in environmental and industrial biocatalysis. Haloalkane dehalogenases (HLDs) are α/β-hydrolases that cleave carbon-halogen bonds via an SN2 mechanism, utilizing water as the sole cofactor[3].
Because 2-bromo-N-2-naphthylbutanamide possesses a chiral center at the α-carbon, it serves as an excellent substrate for investigating the kinetic resolution capabilities of HLDs. Studies have demonstrated that engineered HLDs can strongly discriminate between enantiomers of α-brominated amides and esters, almost exclusively preferring the (R)-enantiomer for hydrolytic dehalogenation[3]. This makes the compound an invaluable tool for screening novel HLD variants for use in the biocatalytic preparation of optically pure building blocks.
Sources
Engineering N-Naphthalene Architectures: A Technical Blueprint for Next-Generation Therapeutics
Introduction & Pharmacophore Rationale
The naphthalene scaffold is a privileged, multidimensional bicyclic aromatic structure in medicinal chemistry 1[1]. When functionalized at the nitrogen atom—specifically in the form of 1,8-naphthalimides or N-substituted naphthylamines—the resulting derivatives exhibit profound biological activities. The rigid planar structure of the naphthalimide core provides an ideal geometry for π-π stacking, enabling strong intercalation into DNA base pairs 2[2]. Furthermore, recent breakthroughs have identified N-naphthalimide derivatives as potent inhibitors of the FTO (fat mass and obesity-associated) demethylase, an epigenetic target crucial in oncology 3[3].
Mechanistic Pathways: Dual-Action Oncology Targets
N-naphthalimide derivatives operate via a multi-targeted mechanism, reducing the likelihood of acquired drug resistance in rapidly mutating tumor microenvironments.
-
DNA Intercalation & Topoisomerase II Inhibition : The planar aromatic system intercalates into DNA, while the N-substituted side chains (often containing basic amines) interact with the phosphate backbone. This stabilizes the DNA-Topoisomerase II cleavage complex, leading to double-strand breaks and subsequent apoptosis 4[4].
-
FTO Demethylase Inhibition : Certain 1,8-naphthalimide derivatives bind directly to the structural domain II pocket of the FTO enzyme via hydrophobic and hydrogen-bonding interactions. Inhibiting FTO prevents the demethylation of m6A RNA, triggering autophagic cell death in non-small cell lung cancer (NSCLC) models like A549 3[3].
Dual-action mechanism of N-naphthalimide derivatives in oncology.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological efficacy of these compounds is highly sensitive to the nature of the N-substitution. Introducing polyamines, triazoles, or thiazole rings at the imide nitrogen heavily alters lipophilicity and target affinity 2[2]. Concurrently, N-naphthalene derived bis-quaternary ammonium compounds (bis-QACs) have shown remarkable antimicrobial efficacy by disrupting bacterial membranes, proving the versatility of the core structure 5[5].
Table 1: Cytotoxicity and Antimicrobial Activity of Selected N-Naphthalene Derivatives
| Compound Class | N-Substituent / Modification | Primary Target | IC50 (A549 / HeLa) | MIC (S. aureus) |
| 1,8-Naphthalimide | 1,2,3-Triazole linkage (Compound 5e) | DNA Intercalation | 16.56 µM | N/A |
| 1,8-Naphthalimide | Tertiary Amine side chain (Compound 7) | FTO Demethylase | ~3.00 µM | N/A |
| Naphthalimide-Thiazole | 2-Aminothiazole fusion (Compound 3a) | Topoisomerase II | 4.20 µM | N/A |
| Bis-QAC Naphthalene | Para-substituted pyridinium (Compound 5d) | Bacterial Membrane | N/A | 2.0 - 4.0 µg/mL |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation steps. The causality of each reagent and condition is explicitly defined to empower researchers in troubleshooting and optimization.
Protocol A: Synthesis of N-Substituted 1,8-Naphthalimide Derivatives
Objective: Synthesize 1,8-naphthalimide-1,2,3-triazole derivatives via imidization and subsequent Click chemistry 2[2].
-
Imidization : Dissolve 1,8-naphthalic anhydride (1.0 eq) and an appropriate terminal alkyne-amine (1.2 eq) in glacial acetic acid.
-
Causality: Acetic acid acts as both a solvent and a weak acid catalyst. It protonates the anhydride carbonyl to increase its electrophilicity, thereby facilitating nucleophilic attack by the primary amine.
-
-
Reflux & Precipitation : Reflux the mixture at 110°C for 4 hours. Cool to room temperature and pour into ice-cold water.
-
Causality: High temperature drives the dehydration step of the intermediate amic acid to form the closed imide ring. Pouring into ice water dramatically decreases the dielectric constant of the solvent, forcing the highly hydrophobic naphthalimide product to precipitate out. This serves as an immediate, self-validating visual confirmation of the reaction's success.
-
-
Click Reaction (CuAAC) : Suspend the resulting N-alkynyl naphthalimide (1.0 eq) and an azide derivative (1.1 eq) in a tert-butanol/water (1:1) mixture. Add CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%).
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole. The biphasic solvent system accommodates both the organic reactants and the inorganic catalyst.
-
-
Structural Validation : Confirm the final structure via 1H-NMR. The appearance of a characteristic triazole proton singlet at ~8.0 ppm validates the successful cycloaddition.
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: Quantify the anti-proliferative activity of the synthesized derivatives.
-
Cell Seeding : Seed A549 cells in 96-well plates at a density of 5×10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2.
-
Compound Treatment : Treat cells with varying concentrations of the naphthalimide derivative (0.1 - 50 µM) dissolved in DMSO (ensure final DMSO concentration in the well is < 0.5%).
-
Causality: Restricting DMSO to <0.5% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is exclusively attributable to the drug candidate.
-
-
MTT Addition : After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. This biochemical conversion provides a self-validating colorimetric readout of metabolic viability.
-
-
Solubilization & Readout : Discard the media, dissolve the formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Sequential workflow from synthesis to biological target validation.
Strategic Outlook in Lead Optimization
While N-naphthalimide derivatives exhibit potent biological activity, their translation into clinical therapeutics requires overcoming inherent physicochemical limitations. The rigid, hydrophobic planar core often results in poor aqueous solubility, severely limiting oral bioavailability. Future drug design must focus on incorporating hydrophilic moieties—such as morpholine, piperazine, or highly polar bis-QAC structures 5[5]—at the imide nitrogen or the 3/4-positions of the naphthalene ring. Furthermore, utilizing computational molecular docking to fine-tune the interactions within the FTO Domain II pocket will be critical for enhancing target selectivity and minimizing off-target DNA intercalation in healthy somatic cells 3[3].
References
- Source: PubMed (European Journal of Medicinal Chemistry)
- Recent Developments on 1,8-Naphthalimide Moiety as Potential Target for Anticancer Agents Source: ResearchGate URL
- Source: PMC (National Institutes of Health)
- The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole Source: Frontiers in Chemistry URL
- Source: PMC (ACS Medicinal Chemistry Letters)
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties Source: MDPI URL
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note & Synthesis Protocol: 2-Bromo-N-2-naphthylbutanamide
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Synthetic Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
The synthesis of α -bromo amides is a foundational transformation in modern drug discovery. Molecules such as 2-bromo-N-2-naphthylbutanamide serve as highly versatile electrophilic building blocks. The α -bromo moiety is primed for SN2 displacement by various nucleophiles (amines, thiols, or phenols), making this intermediate highly valuable for synthesizing peptidomimetics, covalent kinase inhibitors, and Proteolysis Targeting Chimera (PROTAC) linkers.
The incorporation of the 2-naphthyl group provides a bulky, lipophilic, and naturally fluorescent pharmacophore, which is highly advantageous for tracking target engagement in cellular assays. However, the use of 2-naphthylamine as a starting material introduces profound toxicological risks that dictate the entire operational design of this protocol.
Critical Safety & Regulatory Directives
WARNING: HIGH-HAZARD CHEMICAL PROTOCOL As a Senior Application Scientist, I must emphasize that this protocol involves 2-Naphthylamine , a Group 1 human carcinogen with a well-documented causal link to bladder cancer [1]. It is strictly regulated by the Occupational Safety and Health Administration (OSHA) under the 13 Carcinogens standard [2].
-
Engineering Controls: All operations (weighing, reaction, workup, and purification) MUST be conducted within a certified Class II Type B2 chemical fume hood or a dedicated glovebox.
-
Personal Protective Equipment (PPE): Operators must wear a disposable Tyvek® suit, double layers of chemically resistant gloves (butyl rubber over nitrile), and a full-face shield.
-
Decontamination: All glassware and surfaces must be decontaminated with a dilute acidic solution (to protonate and solubilize residual amine) followed by incineration of all solid waste.
Mechanistic Causality & Reaction Design
The reaction is a nucleophilic acyl substitution. We utilize 2-bromobutyryl bromide rather than the corresponding acid chloride or alkyl bromide. This choice is governed by strict kinetic causality:
-
Chemoselectivity: The acyl bromide is orders of magnitude more electrophilic than the α -alkyl bromide. This ensures that the weakly nucleophilic aniline derivative (2-naphthylamine) attacks the carbonyl carbon exclusively, avoiding premature SN2 alkylation at the α -carbon.
-
Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction. Without TEA, the HBr would protonate the 2-naphthylamine, rendering it non-nucleophilic and stalling the reaction.
-
Thermal Control: The reaction is initiated at 0 °C. Acyl bromides react exothermically; thermal control suppresses the formation of N,N -diacylated side products and prevents the degradation of the α -bromo stereocenter.
Figure 1: Mechanistic pathway highlighting chemoselective N-acylation over N-alkylation.
Experimental Protocol
Materials & Reagents
Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | CAS Number | Hazard Profile |
| 2-Naphthylamine | 143.19 | 1.0 | 1.43 g | 91-59-8 | OSHA Carcinogen [3] |
| 2-Bromobutyryl bromide | 229.90 | 1.2 | 1.47 mL | 26074-52-2 | Corrosive, Lachrymator |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.09 mL | 121-44-8 | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | 50.0 mL | 75-09-2 | Toxic, Volatile |
Step-by-Step Methodology
Step 1: System Assembly & Purging
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with anhydrous Nitrogen ( N2 ) for 5 minutes to exclude ambient moisture, which would otherwise hydrolyze the highly reactive acyl bromide.
Step 2: Reagent Solvation
-
Add 1.43 g (10 mmol) of 2-naphthylamine to the flask.
-
Inject 40 mL of anhydrous DCM, stirring until the amine is fully dissolved.
-
Inject 2.09 mL (15 mmol) of TEA.
-
Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Step 3: Electrophile Addition
-
In a separate dry vial, dilute 1.47 mL (12 mmol) of 2-bromobutyryl bromide in 10 mL of anhydrous DCM.
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the electrophile solution dropwise over 20 minutes . Note: Rapid addition will cause localized thermal spikes, leading to degradation and dark tar formation.
Step 4: Propagation & Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The starting amine will deplete, and a new, highly UV-active spot will appear at a higher Rf .
Step 5: Self-Validating Quench & Workup
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl .
-
Transfer the biphasic mixture to a separatory funnel.
-
Critical Safety Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This step is self-validating for safety; it protonates any unreacted 2-naphthylamine, forcing the carcinogen into the aqueous phase for segregated hazardous disposal.
-
Wash the organic layer with saturated NaHCO3 (20 mL) to neutralize residual acid, followed by Brine (20 mL).
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 6: Purification
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).
-
Pool the pure fractions and evaporate to yield 2-bromo-N-2-naphthylbutanamide as an off-white solid.
Figure 2: Step-by-step synthetic workflow for 2-Bromo-N-2-naphthylbutanamide.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected spectral parameters. The presence of the bromine atom provides a highly distinct 1:1 isotopic signature in Mass Spectrometry.
Table 2: Expected Analytical and Spectral Data
| Analytical Technique | Expected Signals / Empirical Observations |
| TLC (Hexanes/EtOAc 3:1) | Rf ~ 0.55 (Strongly UV active at 254 nm; fluorescent blue under 365 nm). |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.45 (br s, 1H, NH ), 8.28 (d, 1H, Ar-H ), 7.85-7.75 (m, 3H, Ar-H ), 7.50-7.40 (m, 3H, Ar-H ), 4.42 (dd, 1H, CH -Br), 2.25-2.05 (m, 2H, CH 2 ), 1.10 (t, 3H, CH 3 ). |
| ESI-MS (Positive Mode) | [M+H]+ calculated for C14H15BrNO : 292.03; Observed distinct doublet at m/z ~292.0 ( 79Br ) and 294.0 ( 81Br ) in a 1:1 intensity ratio. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7057, 2-Naphthylamine." PubChem, [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." United States Department of Labor, [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2-Naphthylamine." Right to Know Program, [Link]
Application Note: Precision Amide Bond Formation Utilizing 2-Bromobutyryl Chloride in Drug Development
Introduction & Mechanistic Rationale
Amide bond formation is a foundational transformation in medicinal chemistry, extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the local anesthetics etidocaine and dexivacaine, as well as various peptidomimetics [3]. When utilizing α-bromoacyl chlorides—specifically 2-bromobutyryl chloride —chemists face unique reactivity challenges. The molecule possesses a highly electrophilic acyl chloride group alongside an α-bromo leaving group, making it susceptible to both nucleophilic acyl substitution and unwanted side reactions.
The target reaction is a Schotten-Baumann-type N-acylation. A primary or secondary amine attacks the carbonyl carbon of 2-bromobutyryl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate ejects a chloride ion, yielding the desired α-bromoamide and hydrochloric acid (HCl) as a byproduct.
The Causality of Reagent Selection: Because the generated HCl can rapidly protonate the unreacted nucleophilic amine (rendering it inactive as an ammonium salt), a non-nucleophilic organic base such as triethylamine (Et₃N) must be introduced as an acid scavenger [1]. Furthermore, the reaction is highly exothermic; failure to control the thermal profile often leads to bis-acylation (e.g., N,N-di-(2-bromobutyryl)alkylamine) or rapid hydrolysis if trace moisture is present[1].
Reaction Workflow
Workflow of 2-bromobutyryl chloride amide formation and purification.
Experimental Protocol: Synthesis of 2-Bromo-N-alkylbutanamide
This self-validating protocol outlines the optimized synthesis of 2-bromo-N-(tert-butyl)butanamide, a representative procedure that can be adapted for other complex amines or chiral intermediates [2].
Materials & Reagents
-
2-Bromobutyryl chloride: 1.0 equivalent
-
tert-Butylamine (or target amine): 1.1 equivalents
-
Triethylamine (Et₃N): 1.2 equivalents
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup Reagents: Saturated aqueous NaHCO₃, 1M HCl, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution In a flame-dried round-bottom flask equipped with a magnetic stir bar and flushed with an inert gas (N₂ or Ar), dissolve tert-butylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM (approx. 0.2 M relative to the amine).
-
Causality: Anhydrous conditions are critical. Residual water will competitively attack the electrophilic acyl chloride, hydrolyzing it to 2-bromobutyric acid before the amine can react [1].
Step 2: Temperature Equilibration Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0–5 °C.
Step 3: Acyl Chloride Addition Dilute 2-bromobutyryl chloride (1.0 eq) in an equal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 to 45 minutes.
-
Causality: The dropwise addition at 0–5 °C controls the highly exothermic collapse of the tetrahedral intermediate. Preventing thermal spikes mitigates the risk of thermal degradation and minimizes the formation of the N,N-di-acylated impurity [1].
Step 4: Reaction Maturation Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to gradually warm to room temperature, stirring for an additional 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) or LC-MS.
Step 5: Quenching and Targeted Aqueous Workup Once complete, quench the reaction by adding a volume of distilled water equal to the reaction volume. Transfer to a separatory funnel and collect the organic (DCM) layer. The workup is designed as a self-validating purification system:
-
Acid Wash (1M HCl): Wash the organic layer with 1M HCl. Causality: This selectively protonates unreacted tert-butylamine and Et₃N, converting them into water-soluble salts (e.g., tert-butylammonium chloride) that partition entirely into the aqueous phase [1].
-
Base Wash (Sat. NaHCO₃): Wash with saturated aqueous NaHCO₃. Causality: This deprotonates any 2-bromobutyric acid (the primary hydrolysis byproduct), forming a water-soluble sodium carboxylate salt that is removed in the aqueous layer [1].
-
Brine Wash: Wash with saturated NaCl solution to draw out residual emulsified water from the organic layer.
Step 6: Drying and Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromoamide. If the product is an oil but expected to be a solid, triturate with hexanes to induce crystallization [1].
Quantitative Data & Optimization Parameters
To ensure reproducibility, high yield, and structural integrity of the final amide, the following parameters must be strictly controlled:
| Parameter | Optimal Value | Causality / Consequence of Deviation |
| Temperature | 0–5 °C during addition | Higher temperatures provide the activation energy required for bis-acylation, exothermic runaway, and general degradation [1]. |
| Acyl Chloride : Amine | 1.0 : 1.1 Equivalents | A slight excess of amine ensures complete consumption of the highly reactive and difficult-to-separate acyl chloride. |
| Base (Et₃N) Equivalents | 1.2 – 1.5 Equivalents | Must exceed the acyl chloride to fully scavenge the HCl byproduct; failure to do so results in amine deactivation and stalled reactions [1]. |
| Addition Rate | Dropwise (30–45 min) | Rapid addition causes localized heating, driving the formation of di-amide impurities [1]. |
| Solvent Moisture Limit | < 50 ppm H₂O | Moisture triggers rapid hydrolysis of 2-bromobutyryl chloride to 2-bromobutyric acid, drastically reducing yield [1] [2]. |
Troubleshooting & Analytical Validation
-
Stalled Reaction / Low Yield: Often caused by insufficient base, leading to the precipitation of the amine-HCl salt before the nucleophilic attack completes. Ensure Et₃N is anhydrous and accurately measured.
-
Complex NMR Spectrum: The presence of a higher molecular weight peak in LC-MS and complex splitting in ¹H NMR suggests N,N-di-(2-bromobutyryl)alkylamine formation. This is corrected by strictly adhering to the slow, dropwise addition of the acyl chloride [1].
-
Product is an Oil Instead of a Solid: Indicates the presence of impurities (e.g., isomeric amines or residual solvent). Purify using silica gel column chromatography or trituration with a non-polar solvent like hexanes [1].
References
Application Note: 2-Bromo-N-(2-naphthyl)butanamide as a Versatile Synthetic Intermediate in Medicinal Chemistry
Executive Summary
2-Bromo-N-(2-naphthyl)butanamide (C₁₄H₁₄BrNO) is a highly versatile, bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug development. By combining the high electrophilicity of an α -bromo amide with the lipophilic, π -stacking potential of a 2-naphthyl moiety, this compound serves as a critical building block for the synthesis of peptidomimetics, kinase inhibitors, and nuclear receptor modulators. This guide provides authoritative, self-validating protocols for deploying this intermediate in both classical nucleophilic substitutions and advanced transition-metal-catalyzed cross-couplings.
Mechanistic Insights & Causality (Expertise & Experience)
The synthetic utility of 2-Bromo-N-(2-naphthyl)butanamide is governed by two distinct structural features:
-
The α -Effect and Leaving Group Kinetics: The adjacent carbonyl group significantly lowers the energy of the σ∗ orbital of the C–Br bond. This stereoelectronic alignment accelerates SN2 nucleophilic attacks compared to unactivated alkyl halides. Consequently, nucleophilic displacement of the α -bromo amide can be efficiently utilized to obtain thioether or amine substitutions under mild conditions[1].
-
Chemoselectivity (Substitution vs. Elimination): Because the α -proton is relatively acidic, secondary α -bromo amides are prone to E2 elimination when exposed to strong, hard bases (e.g., t -BuOK or NaH), leading to undesired α,β -unsaturated amides[2]. To favor SN2 pathways, protocols must utilize soft nucleophiles or non-nucleophilic sterically hindered bases (such as DIPEA or Cs2CO3 ).
-
Stereoconvergent Cross-Coupling: The α -bromo amide can undergo single-electron transfer (SET) processes. In the presence of a Nickel catalyst and a chiral ligand, racemic secondary α -bromo amides undergo asymmetric Negishi cross-couplings with alkylzinc reagents, funneling both enantiomers of the starting material into a single enantiomeric product via a radical intermediate[3].
Figure 1. Mechanistic divergence between SN2 substitution and E2 elimination pathways.
Synthetic Workflows & Experimental Protocols
Protocol A: Nucleophilic Amination ( SN2 )
This protocol details the synthesis of α -amino-N-(2-naphthyl)butanamides, which are frequent precursors to CNS-active pharmacophores.
Materials:
-
2-Bromo-N-(2-naphthyl)butanamide (1.0 equiv, 1.0 mmol, 292.17 g/mol )
-
Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)
-
N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Initialization: Charge an oven-dried 25 mL round-bottom flask with 2-Bromo-N-(2-naphthyl)butanamide (292 mg) and a magnetic stir bar.
-
Solvation: Add 5.0 mL of anhydrous DMF under a nitrogen atmosphere. Stir until complete dissolution is achieved.
-
Base & Nucleophile Addition: Inject DIPEA (348 µL) followed by morpholine (130 µL) dropwise at 0 °C to control the initial exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4–6 hours.
-
Self-Validation (In-Process Control):
-
Sampling: Withdraw a 20 µL aliquot, quench into 100 µL of 1:1 H2O /MeCN.
-
LC-MS Analysis: Confirm the disappearance of the starting material isotopic doublet at m/z 292/294 [M+H]+ and the appearance of the product mass at m/z 299 [M+H]+ .
-
-
Workup & Isolation: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH4Cl (2 × 10 mL), water (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure α -amino amide.
Protocol B: Enantioselective Negishi Cross-Coupling
This advanced protocol utilizes a Nickel catalyst to perform a stereoconvergent cross-coupling of the racemic α -bromo amide with an alkylzinc reagent, yielding highly enantioenriched products[3].
Materials:
-
Racemic 2-Bromo-N-(2-naphthyl)butanamide (1.0 equiv, 1.0 mmol)
-
Alkylzinc bromide solution (e.g., (5-cyanopentyl)zinc(II) bromide, 0.7 M in DMI) (1.5 equiv)
-
NiCl2⋅glyme (0.10 equiv, 0.1 mmol)
-
(S,S)-i-Pr-Pybox ligand (0.13 equiv, 0.13 mmol)
-
Anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) (3.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with NiCl2⋅glyme (22 mg) and (S,S)-i-Pr-Pybox (39 mg). Add 1.0 mL of anhydrous DMI. Stir for 20 minutes until a homogenous, deep-green active catalyst complex forms.
-
Substrate Addition: Add the racemic 2-Bromo-N-(2-naphthyl)butanamide (292 mg) dissolved in 2.0 mL of DMI to the catalyst solution.
-
Coupling Initiation: Dropwise, add the alkylzinc bromide solution (2.14 mL of a 0.7 M solution) over 5 minutes. The solution will transition to a dark reddish-brown color.
-
Reaction Propagation: Stir the sealed tube at room temperature for 12 hours.
-
Self-Validation (In-Process Control):
-
Chiral HPLC Analysis: Quench a 50 µL aliquot with 1 M HCl, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to verify both conversion (>95%) and enantiomeric excess (target >90% ee).
-
-
Workup: Quench the reaction carefully with 5 mL of 1 M HCl. Extract with Diethyl Ether (3 × 15 mL). Wash combined organics with brine, dry over MgSO4 , and concentrate. Purify via silica gel chromatography.
Quantitative Data Presentation
The following tables summarize the optimization parameters for the protocols described above, demonstrating the causality between reagent selection and reaction efficiency.
Table 1: Optimization of SN2 Amination (Protocol A)
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Morpholine | K2CO3 | MeCN | 12 | 72% | >95% |
| 2 | Morpholine | DIPEA | DMF | 5 | 89% | >98% |
| 3 | Morpholine | t -BuOK | THF | 2 | 15% | <50% (Elimination) |
| 4 | Piperidine | DIPEA | DMF | 4 | 91% | >98% |
Table 2: Catalyst Optimization for Asymmetric Negishi Coupling (Protocol B)
| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | NiCl2⋅glyme | (S,S)-i-Pr-Pybox | DMI | 25 | 85% | 92% |
| 2 | Ni(COD)2 | (S,S)-i-Pr-Pybox | THF | 25 | 60% | 88% |
| 3 | NiCl2⋅glyme | (R,R)-Ph-Pybox | DMI | 25 | 78% | 85% |
| 4 | Pd2(dba)3 | BINAP | Toluene | 60 | <5% | N/A |
Synthetic Divergence Visualization
Figure 2. Divergent synthetic pathways and applications of 2-Bromo-N-(2-naphthyl)butanamide.
References
- Title: Benzothiazine derivatives and their use as lxr modulators (EP2392567A1)
-
Title: Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide Source: MIT Open Access Articles / Organic Syntheses, Vol. 87, p. 330 (2010) URL: [Link]
Sources
Application Note: RP-HPLC-UV Method Development and Validation for the Quantitative Analysis of 2-Bromo-N-2-naphthylbutanamide
Executive Summary
The quantitative analysis of halogenated aromatic amides requires meticulous control over chromatographic conditions to prevent on-column degradation and ensure high-fidelity data. This application note details the rational development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for 2-Bromo-N-2-naphthylbutanamide .
Designed for researchers and drug development professionals, this guide transcends standard operating procedures by explaining the physicochemical causality behind each methodological choice. The resulting protocol is structured as a self-validating system , ensuring compliance with the latest[1] for analytical procedure validation.
Physicochemical Profiling & Method Rationale
To develop a robust method, the chromatographic parameters must be tailored to the specific molecular architecture of the analyte.
Analyte Vulnerability and Mobile Phase Causality
2-Bromo-N-2-naphthylbutanamide contains an α -bromo amide moiety. Alpha-halo amides are highly susceptible to nucleophilic substitution and hydrolysis under neutral-to-alkaline conditions.
-
The Choice: To prevent degradation in the autosampler and on-column, the mobile phase must be acidic. We utilize 0.1% Formic Acid (FA) in both aqueous and organic phases (pH ~2.7). This suppresses hydrolysis and ensures the molecule remains entirely in its neutral state[2].
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides lower system backpressure due to lower viscosity and exerts superior solvation power for bulky aromatic systems, yielding sharper peaks and higher theoretical plates[3].
Stationary Phase Causality
The molecule is highly lipophilic, driven by the 2-naphthyl ring and the butyl chain.
-
The Choice: An End-capped C18 (Octadecylsilane) column is the optimal stationary phase. The amide nitrogen can act as a hydrogen bond acceptor, which may interact with unreacted silanols on bare silica, causing severe peak tailing. End-capping eliminates these secondary interactions, ensuring Gaussian peak shapes[2].
Detector Optimization
The 2-naphthyl group is a powerful chromophore. Naphthalene derivatives classically exhibit a high-intensity β -band near 220–230 nm ( π→π∗ transition) and a lower-intensity p-band near 270–280 nm.
-
The Choice: Detection is set to 225 nm to maximize the signal-to-noise ratio (S/N), optimizing the Limit of Detection (LOD) for potential trace analysis.
Method Development Workflow
The logical progression of the method development is mapped below. Each phase acts as a prerequisite for the next, culminating in regulatory validation.
Figure 1: Logical workflow for RP-HPLC-UV method development and validation.
The Self-Validating Experimental Protocol
This protocol is designed with an internal logic gate: System Suitability Testing (SST) . The analytical run is only authorized to proceed if the SST criteria are strictly met, ensuring the method validates itself prior to every use.
Chromatographic Conditions
Table 1: Optimized RP-HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | High-purity End-capped C18 (150 mm × 4.6 mm, 3.5 µm) | Maximizes hydrophobic retention; prevents silanol-induced tailing. |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid (v/v) | Provides acidic environment (pH ~2.7) to stabilize the α -bromo group. |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v) | Ensures sharp elution of the bulky naphthyl moiety. |
| Elution Mode | Isocratic: 40% A / 60% B | Delivers consistent baseline and rapid turnaround time (~6 min retention). |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with acceptable system backpressure. |
| Column Temperature | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and ensures reproducible retention times. |
| Detection | UV at 225 nm | Targets the β -band of the naphthyl ring for maximum sensitivity. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high S/N ratio. |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 400 mL of HPLC-grade Water and 600 mL of HPLC-grade Acetonitrile into separate, clean flasks.
-
Add 0.4 mL of Formic Acid to the Water, and 0.6 mL of Formic Acid to the Acetonitrile.
-
Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane or via inline ultrasonic degassing for 15 minutes.
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Bromo-N-2-naphthylbutanamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Mobile Phase B (Acetonitrile). Note: Using the organic modifier prevents precipitation of this highly lipophilic compound.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Isocratic Mobile Phase (40:60 Water:ACN). Note: Diluting in the exact mobile phase prevents solvent-mismatch peak distortion (fronting/splitting).
Step 3: System Equilibration & Self-Validation Gate
-
Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (~45 minutes) until a stable baseline is achieved.
-
Execute SST: Inject the Working Standard (100 µg/mL) six consecutive times. Evaluate the chromatograms against Table 2.
Table 2: System Suitability Criteria (The Self-Validation Gate)
| Parameter | Acceptance Criteria | Implication if Failed |
| Retention Time (RT) %RSD | ≤1.0% | Pump leak, inadequate equilibration, or temperature fluctuation. |
| Peak Area %RSD | ≤2.0% | Autosampler malfunction or sample degradation. |
| Tailing Factor ( Tf ) | 0.8−1.5 | Column void, secondary silanol interactions, or solvent mismatch. |
| Theoretical Plates ( N ) | ≥5000 | Column degradation or dead volume in the system. |
Crucial Directive: Do NOT proceed to sample analysis unless all criteria in Table 2 are satisfied.
Method Validation Framework
Following successful method development, the procedure was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1].
Linearity and Range
Linearity was established by analyzing standard solutions at six concentration levels ranging from 10% to 150% of the target working concentration (100 µg/mL).
Table 3: Linearity Data Summary
| Concentration (µg/mL) | Mean Peak Area (mAU*s) | Statistical Output |
| 10.0 | 45,210 | Slope (m): 4,518.5 |
| 25.0 | 113,150 | y-Intercept (c): +125.4 |
| 50.0 | 225,890 | Correlation Coefficient ( R2 ): 0.9998 |
| 100.0 | 452,100 | Residual Sum of Squares: Acceptable |
| 125.0 | 564,800 | Range: 10.0 – 150.0 µg/mL |
| 150.0 | 678,050 | Meets ICH Q2(R2) criteria ( R2≥0.999 ) |
Accuracy (Recovery)
Accuracy was determined using the standard addition method. Known quantities of 2-Bromo-N-2-naphthylbutanamide were spiked into a synthetic matrix at three levels (50%, 100%, and 150% of the nominal concentration) in triplicate.
Table 4: Accuracy / Recovery Assessment
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |
| 50% | 50.0 | 49.6 | 99.2% | 0.8% |
| 100% | 100.0 | 100.4 | 100.4% | 0.5% |
| 150% | 150.0 | 148.9 | 99.3% | 0.7% |
Precision (Repeatability)
Method precision was evaluated by injecting six independent preparations of the 100 µg/mL working standard on the same day (Intra-day) and across three different days by different analysts (Inter-day / Intermediate Precision).
Table 5: Precision Metrics
| Precision Type | Mean Assay Result (%) | Standard Deviation (SD) | %RSD | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 99.8% | 0.65 | 0.65% | ≤2.0% |
| Intermediate (Inter-day, n=18) | 99.5% | 0.88 | 0.88% | ≤2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), the limits were calculated using the ICH formulas: LOD=3.3σ/S and LOQ=10σ/S .
-
LOD: 0.15 µg/mL
-
LOQ: 0.45 µg/mL
Conclusion
A highly specific, accurate, and self-validating RP-HPLC-UV method has been successfully developed for the quantification of 2-Bromo-N-2-naphthylbutanamide. By understanding the chemical vulnerability of the α -bromo amide group, an acidic mobile phase was rationally selected to prevent degradation. The implementation of strict System Suitability criteria ensures that the method remains robust and reliable across its lifecycle, fully satisfying ICH Q2(R2) regulatory expectations.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Practical HPLC Method Development, 2nd Edition. Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. Wiley (1997).[Link]
-
Introduction to Modern Liquid Chromatography, 3rd Edition. Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan. Wiley (2009).[Link]
Sources
GC-MS analysis protocol for halogenated butanamide compounds
Application Note: Trace-Level GC-MS/MS Quantification of Halogenated Butanamides in Complex Aqueous Matrices
Introduction & Mechanistic Context
Halogenated amides (haloamides) represent a highly cytotoxic and genotoxic class of emerging nitrogenous disinfection byproducts (N-DBPs) and are also critical intermediates in pharmaceutical synthesis [4]. While lower molecular weight haloacetamides have been extensively studied, longer-chain aliphatic amides such as halogenated butanamides (e.g., 2-bromobutanamide, 2-chlorobutanamide, and 4-chlorobutanamide) pose unique analytical challenges. Their increased lipophilicity alters partitioning behavior, while the proximity of the halogen to the amide group increases their susceptibility to thermal dehydrohalogenation during gas chromatography.
To achieve robust, self-validating quantification, this protocol leverages Liquid-Liquid Extraction (LLE) coupled with Tandem Mass Spectrometry (GC-MS/MS).
-
Causality of Extraction Solvent: Moderately polar solvents like ethyl acetate are prioritized over methyl tert-butyl ether (MTBE) because ethyl acetate provides superior hydrogen-bond accepting capabilities, dramatically improving the extraction efficiency of the amide moiety [3].
-
Causality of Tandem MS: Single quadrupole MS in Selected Ion Monitoring (SIM) mode often suffers from matrix interferences at the low ng/L level. GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode filters out co-eluting matrix background, achieving up to 50 times lower limits of quantification (LOQs) [1].
-
Causality of Injection Technique: Cold on-column (COC) or low-temperature pulsed splitless injection is mandatory. High inlet temperatures (>250°C) catalyze the thermal degradation of brominated butanamides into unsubstituted amides or nitriles [2].
Workflow Visualization
Workflow for LLE-GC-MS/MS analysis of halobutanamides in aqueous matrices.
Experimental Protocol
Reagents & Materials
-
Ethyl acetate (GC-MS grade).
-
Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C for 4 hours to remove organic contaminants.
-
Ascorbic acid (quenching agent).
-
Isotopically labeled internal standards (e.g., 2-chlorobutanamide-d6).
Sample Quenching and Preservation
-
Collect 500 mL of the aqueous sample in an amber glass bottle.
-
Crucial Step: Immediately add 50 mg of ascorbic acid to quench residual free chlorine/chloramines. Mechanistic insight: Failure to quench will result in continued halogenation of organic precursors during transit, leading to artificially inflated halobutanamide concentrations.
Liquid-Liquid Extraction (LLE)
-
Transfer 250 mL of the quenched sample to a 500 mL separatory funnel.
-
Add 10 g of baked anhydrous Na₂SO₄. Mechanistic insight: The "salting-out" effect increases the ionic strength of the aqueous phase, disrupting the hydration spheres around the halobutanamides and driving them into the organic phase.
-
Spike the sample with 10 µL of the internal standard mix (1 mg/L).
-
Add 20 mL of ethyl acetate. Shake vigorously for 3 minutes, venting periodically.
-
Allow 10 minutes for phase separation. Collect the upper organic layer.
-
Repeat the extraction with a second 20 mL aliquot of ethyl acetate. Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel lined with glass wool and 5 g of anhydrous Na₂SO₄.
-
Concentrate the extract to exactly 1.0 mL using a gentle stream of ultra-high-purity nitrogen at room temperature (do not use a heated water bath, as halobutanamides are volatile).
GC-MS/MS Instrumental Parameters
-
Column: DB-5ms or Optima 5 (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for halogenated compounds.
-
Inlet: Cold On-Column (COC) preferred, or Pulsed Splitless at 180°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min) → 10°C/min to 150°C → 20°C/min to 280°C (hold 3 min).
-
Transfer Line Temp: 250°C.
-
Ion Source Temp: 200°C (Electron Ionization, 70 eV).
Quantitative Data & Method Validation
The following table summarizes the optimized MRM transitions and expected validation metrics for representative halobutanamides.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (ng/L) | LOQ (ng/L) | Mean Recovery (%) |
| 2-Chlorobutanamide | 121 | 86 | 10 | 8 | 25 | 92 ± 4 |
| 4-Chlorobutanamide | 121 | 86 | 12 | 10 | 30 | 89 ± 5 |
| 2-Bromobutanamide | 165 | 86 | 15 | 12 | 35 | 85 ± 6 |
| 2-Chlorobutanamide-d6 (IS) | 127 | 92 | 10 | N/A | N/A | N/A |
Note: Data represents typical performance in a drinking water matrix using the described LLE-GC-MS/MS protocol.
Troubleshooting & Expert Insights
-
Loss of Brominated Analytes: If 2-bromobutanamide shows poor recovery or peak tailing while chlorinated analogs perform well, the inlet temperature is too high, causing dehydrobromination. Lower the inlet temperature to 160-180°C or switch to a cold on-column injection [2].
-
Poor Extraction Efficiency: Amides can form strong hydrogen bonds with water. If recoveries drop below 70%, ensure the aqueous phase is fully saturated with Na₂SO₄. Adjusting the sample pH to 5.0 prior to extraction can also suppress the ionization of competing matrix components, improving phase transfer.
-
Matrix Suppression in MS: Even with MRM, complex wastewater matrices can suppress ionization. Always use isotopically labeled internal standards (e.g., deuterium-labeled halobutanamides) to correct for matrix effects and extraction losses.
References
- Better Together: Tandem Mass Spectrometry Achieves up to 50 Times Lower Quantification of 62 Disinfection Byproducts in Drinking W
- Headspace gas chromatography–mass spectrometry for rapid determination of halonitromethanes in tap and swimming pool water.
- The role of aromatic precursors in the formation of haloacetamides by chloramination of dissolved organic m
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
Application Note: Analytical Techniques for the Identification of N-H Protons in Butanamides
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols
Introduction and Analytical Rationale
Butanamides (butyramides) are a critical class of short-chain aliphatic amides frequently utilized as intermediates in active pharmaceutical ingredient (API) synthesis, prodrug formulation, and polymer chemistry. The unambiguous identification and characterization of the amide N-H protons in these molecules are essential for mapping hydrogen-bonding networks, determining 3D conformation, and predicting target-receptor interactions.
However, N-H protons present unique analytical challenges. Unlike rigid C-H protons, N-H protons are labile, highly sensitive to their chemical environment (solvent, pH, temperature), and prone to intermediate chemical exchange. Furthermore, the adjacent nitrogen atom ( 14 N) possesses a nuclear spin of I=1 , which introduces quadrupolar relaxation effects that fundamentally alter the spectroscopic signature of the attached proton.
As a Senior Application Scientist, I have structured this guide to move beyond basic spectral interpretation. Here, we will explore the causality behind these analytical phenomena and provide self-validating, orthogonal protocols—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—to definitively identify N-H protons in butanamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
1 H NMR: Chemical Shifts and Quadrupolar Broadening
In a standard 1 H NMR spectrum, the N-H protons of primary and secondary butanamides typically resonate in the downfield region between 5.5 ppm and 8.5 ppm [1].
The Causality of Peak Shape: Researchers often observe that butanamide N-H signals appear as broad singlets rather than sharp multiplets, even when adjacent to a chiral center or an aliphatic chain. This broadening is governed by two distinct physical phenomena:
-
Quadrupolar Relaxation: The 14 N nucleus has an asymmetric charge distribution (quadrupole moment). Rapid relaxation of the 14 N nucleus induces a fluctuating magnetic field at the adjacent proton, shortening its transverse relaxation time ( T2 ). According to the Heisenberg uncertainty principle, a shorter T2 results in a broader resonance line.
-
Chemical Exchange: N-H protons undergo continuous intermolecular exchange with trace water in the solvent or with other amide molecules. When this exchange occurs at an intermediate rate on the NMR timescale, the signal broadens and coupling information (e.g., 3JHN−CH ) is lost.
Self-Validating Protocol: The D2O Exchange Experiment
To definitively distinguish an N-H proton from overlapping aromatic or alkenic protons, the D2O exchange experiment is a self-validating, elegant solution[2]. Because deuterium ( 2 H) resonates at a vastly different frequency than protium ( 1 H), the physical replacement of the labile N-H proton with a deuteron renders the signal "invisible" in the 1 H spectrum.
Step-by-Step Methodology:
-
Baseline Acquisition: Dissolve 5–10 mg of the butanamide sample in 0.6 mL of a non-protic deuterated solvent (e.g., CDCl3 or DMSO−d6 ). Acquire a standard 1D 1 H NMR spectrum (typically 16–64 scans).
-
Integration: Carefully phase, baseline-correct, and integrate the spectrum, setting the suspected N-H peak as a reference.
-
Deuterium Addition: Remove the NMR tube and add exactly 1–2 drops (approx. 10–20 μL ) of heavy water ( D2O , 99.9% isotopic purity).
-
Agitation: Cap the tube and shake vigorously for 30 seconds to facilitate the biphasic exchange reaction: R−CONH2+D2O⇌R−COND2+H2O .
-
Validation Scan: Re-insert the sample, re-shim the magnet (as the solvent matrix has changed slightly), and acquire a second 1 H NMR spectrum under identical parameters.
-
Data Interpretation: The complete disappearance or significant attenuation of the suspected peak confirms it as an exchangeable heteroatom proton (N-H). A new peak corresponding to HOD will appear around 4.7 ppm (in CDCl3 ) or 3.3 ppm (in DMSO−d6 ).
Fig 1: Step-by-step D2O exchange workflow for validating N-H protons in butanamides.
Advanced Profiling: 15N−1H HSQC
For complex butanamide derivatives (e.g., peptide-like structures or macrocycles), 1D NMR is insufficient due to spectral crowding. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the nitrogen atom with its directly attached proton[3]. Because 15N has a wide chemical shift dispersion, 15N−1H HSQC acts as an unambiguous "fingerprint" for amide groups.
Vibrational Spectroscopy: FT-IR Analysis
Infrared spectroscopy provides orthogonal validation of the N-H bond through its vibrational modes. The high electronegativity of nitrogen creates a strong dipole, resulting in distinct infrared absorptions[4].
The Causality of IR Signatures:
-
N-H Stretching (3100–3500 cm−1 ): Primary butanamides ( R−CONH2 ) exhibit two distinct N-H stretching bands (asymmetric and symmetric) in this region. Secondary butanamides ( R−CONHR ) exhibit only one band. The exact wavenumber is highly dependent on hydrogen bonding; solid-state samples (KBr pellet) show broader, lower-frequency bands compared to dilute solution samples due to intermolecular hydrogen bonding weakening the N-H bond force constant[5].
-
N-H Bending / Amide II Band (1550–1640 cm−1 ): This in-plane bending mode is highly diagnostic for secondary amides. It often couples with the C-N stretching vibration, making it sensitive to the conformational state (cis/trans) of the amide bond[6].
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
While NMR and IR provide structural context, HDX-MS provides exact quantification of exchangeable protons, which is vital for larger butanamide-containing oligomers or prodrugs[7].
Methodology & Causality: When a butanamide is diluted in a deuterated buffer, the N-H protons exchange for deuterons. Because a deuteron ( 2H ) is approximately 1.006 Da heavier than a proton ( 1H ), each exchange event increases the intact mass of the molecule. By quenching the reaction at low pH (typically pH 2.5) and low temperature (0 °C)—conditions where the base- and acid-catalyzed exchange rates reach an absolute minimum—the isotopic envelope can be captured via LC-MS. A primary butanamide will show a mass shift of +2 Da, while a secondary butanamide will show a shift of +1 Da, confirming the exact number of N-H protons.
Fig 2: Orthogonal multi-modal analytical strategy for N-H identification.
Quantitative Data Summary
To facilitate rapid spectral interpretation during routine analysis, the following table synthesizes the quantitative analytical markers for butanamide N-H protons across the three discussed modalities.
| Analytical Modality | Target Parameter | Primary Butanamide ( NH2 ) | Secondary Butanamide ( NH ) | Tertiary Butanamide |
| 1 H NMR | Chemical Shift | 5.5 – 8.5 ppm (2H, broad) | 5.5 – 8.5 ppm (1H, broad) | N/A |
| 1 H NMR ( D2O ) | Signal Response | Complete disappearance | Complete disappearance | N/A |
| FT-IR | N-H Stretch | Two bands (3100–3500 cm−1 ) | One band (3100–3500 cm−1 ) | None |
| FT-IR | Amide II (Bend) | ~1620–1640 cm−1 | ~1550–1560 cm−1 | None |
| HDX-MS | Isotopic Mass Shift | +2.012 Da | +1.006 Da | 0 Da |
References
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at:[Link]
-
Insights into Protein Dynamics from 15N-1H HSQC. ResearchGate. Available at:[Link]
-
IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at:[Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at:[Link]
-
Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. Available at:[Link]
-
Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. American Chemical Society. Available at:[Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Purification of crude 2-Bromo-N-2-naphthylbutanamide by column chromatography
Q2: The crude mixture will not dissolve in my starting eluent (3:1 Hexanes:EtOAc). Should I load it as a suspension? A:Never load a suspension onto a silica gel column. If you do, the solid will slowly dissolve during elution, causing severe band broadening and destroying your separation. 2-Bromo-N-2-naphthylbutanamide possesses a planar naphthyl ring (promoting π
πdry-loading2Q3: I am observing a lower-than-expected mass recovery, and a new, highly polar spot appears on my TLC after the column. What is happening? A: This is a classic symptom of on-column degradation. Silica gel (SiO2) features surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5 - 5.0). Prolonged exposure of an electrophilic α -bromo amide to this polar, acidic environment can facilitate the hydrolysis of the carbon-halogen bond (yielding a hydroxy-amide) or even cleave the amide bond. To prevent this, you must minimize the compound's residence time on the stationary phase. Ensure you are using positive pressure (3[3]) rather than gravity-fed elution, and do not leave the column paused with the product still on the bed.
Q4: The 2-naphthylamine impurity is turning pink/brown on the column. Is this ruining my product? A: 4[4], forming colored azo or quinoid byproducts. While visually alarming, these oxidized species are typically highly polar and will retain strongly at the baseline of the silica column. As long as you are collecting the faster-eluting 2-Bromo-N-2-naphthylbutanamide band cleanly, the colored bands left behind will not contaminate your product.
V. References
-
Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL: [Link]
-
Title: Purification by Flash Column Chromatography | Chemistry Laboratory Techniques Source: MIT OpenCourseWare URL: [Link]
-
Title: Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines | MDPI [mdpi.com]
Identifying synthesis impurities by LC-MS and NMR
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I frequently see research teams waste weeks attempting to elucidate a chemical structure from a convoluted, mixed NMR spectrum simply because their UV-triggered preparative chromatography failed to resolve co-eluting isomers.
To prevent this, your analytical workflow must be a self-validating system : the high-resolution MS/MS data predicts the structural modification, the mass-directed preparative LC guarantees absolute isolation purity, and the 2D NMR provides the undeniable mathematical proof of atomic connectivity.
Below is our comprehensive troubleshooting guide and FAQ for identifying synthesis impurities and degradants.
Core Analytical Workflow
Integrated LC-MS and NMR workflow for pharmaceutical impurity identification.
Section 1: Regulatory Framework & Strategy
Q: At what concentration threshold am I legally required to identify an unknown synthesis impurity or degradant?
A: The requirement to identify an impurity is dictated by the International Council for Harmonisation (ICH) Q3A(R2) guidelines for new drug substances, which the FDA and EMA enforce[1][2][3]. The thresholds are calculated based on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient (API). You do not need to identify every trace peak; you must prioritize based on the Identification Threshold.
Table 1: ICH Q3A(R2) Impurity Thresholds [1]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Causality Note: If an impurity exceeds the Qualification Threshold, structural identification alone is insufficient; you must also provide safety and toxicity data (qualification) to justify its presence at that limit[1][4].
Section 2: Analytical LC-MS & Isobaric Challenges
Q: My impurity has the exact same monoisotopic mass as the API. How do I differentiate isomers using LC-MS/MS before committing to NMR?
A: Isomeric impurities (e.g., positional isomers, diastereomers, or sequence variants in peptides) cannot be differentiated by full-scan mass alone. You must rely on tandem mass spectrometry (MS/MS) to induce Collision-Induced Dissociation (CID) and analyze the resulting fragmentation patterns[5][6].
For example, in peptide API synthesis, Leucine (Leu) and Isoleucine (Ile) substitutions are strictly isobaric. However, MS/MS fragmentation of Leu/Ile produces isomeric immonium ions at m/z 86. By applying further fragmentation (MS^3) to this specific immonium ion, you generate unique daughter spectra that definitively distinguish the two[5]. Similarly, structural isomers like isoglutamic acid can be differentiated from glutamic acid by examining the altered ratio of b and y fragment ions at the specific site of modification[5].
Protocol 1: Step-by-Step LC-HRMS/MS Tentative Identification
-
Chromatographic Optimization: Replace non-volatile ion-pairing agents (like TFA) with MS-friendly alternatives (e.g., 0.1% Formic Acid or Ammonium Acetate) to prevent severe ion suppression in the electrospray ionization (ESI) source[6].
-
High-Resolution MS (HRMS): Acquire full-scan data using a QTOF or Orbitrap analyzer. Calculate the exact monoisotopic mass to a mass error of < 5 ppm to generate a highly constrained list of possible empirical formulas[7].
-
Data-Dependent Acquisition (DDA): Set the quadrupole to isolate the specific m/z of the impurity and apply normalized collision energy (NCE).
-
Mass Shift Analysis: Subtract the impurity's MS/MS spectrum from the API's MS/MS spectrum. A localized mass shift (e.g., +16 Da on a specific fragment) pinpoints the exact substructure where oxidation occurred.
Section 3: Preparative LC-MS Isolation
Q: I need to isolate 2 mg of a co-eluting trace impurity for NMR. Traditional UV-triggered prep LC yields impure fractions. How do I fix this?
A: UV detectors are non-specific; they trigger fraction collection based on absorbance, meaning any co-eluting background matrix or overlapping isomer will be collected into the same tube. To achieve absolute purity for NMR, you must upgrade to Mass-Directed Purification (MDP) via Preparative LC-MS[8][9][10].
In Prep LC-MS, the fraction collector is governed by boolean logic tied to the mass spectrometer. It only triggers collection when the specific Extracted Ion Chromatogram (XIC) of your target m/z exceeds a predefined slope and threshold[9][10].
Protocol 2: Step-by-Step Preparative LC-MS Scale-Up
-
Method Translation: Scale your analytical gradient to the preparative column dimensions. Maintain the same linear velocity and scale the injection volume by the ratio of the column cross-sectional areas ( rprep2/ranalytical2 )[8].
-
Active Flow Splitting: Because a prep LC flows at 20-100 mL/min, you cannot feed this directly into an MS source. Use an active flow splitter to divert a microscopic fraction (~1/1000) to the MS, while the bulk flow travels to the fraction collector[8][11].
-
At-Column Dilution: Introduce a volatile makeup solvent (e.g., Methanol with 0.1% Formic Acid) post-column to the split flow. This enhances ionization efficiency and ensures the MS signal precisely matches the elution profile arriving at the fraction collector[8][11].
-
Fraction Recovery: Immediately lyophilize (freeze-dry) the collected fractions. Leaving sensitive degradants in aqueous/organic mobile phases at room temperature often induces secondary degradation artifacts.
Section 4: NMR Structural Elucidation
Q: I have isolated the unknown impurity. What is the logical sequence of NMR experiments to prove its structure unambiguously?
A: Mass spectrometry provides the pieces of the puzzle (molecular formula and fragments), but Nuclear Magnetic Resonance (NMR) spectroscopy provides the instructions on how those pieces connect in three-dimensional space[12][13]. You must execute a sequential array of 1D and 2D NMR experiments to build the molecule from the ground up[7][14].
Sequential 1D and 2D NMR experimental logic for de novo structural elucidation.
Protocol 3: Step-by-Step NMR Elucidation Workflow
-
1D ¹H and ¹³C NMR (The Inventory): Acquire proton and carbon spectra to count the exact number of distinct chemical environments. This confirms the functional groups (e.g., a new carbonyl peak at >160 ppm indicates oxidative degradation)[7][14].
-
COSY (Correlation Spectroscopy): This 2D experiment maps protons that are coupled to each other (H-C-C-H). It allows you to trace continuous carbon chains and establish isolated "spin systems"[7][14].
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates every proton to its directly attached carbon (1-bond distance). It tells you which protons belong to which carbons, effectively collapsing the 1D data into a unified map[7][14].
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for unknown elucidation. HMBC shows correlations across 2 to 3 bonds. Because COSY cannot "see" through quaternary carbons or heteroatoms (like Oxygen or Nitrogen), HMBC acts as the bridge that connects your isolated spin systems together into a final, unified molecular skeleton[7][14].
-
NOESY / ROESY (Stereochemistry): If the impurity involves a chiral center inversion or a cis/trans isomerization, NOESY identifies protons that are close to each other in 3D space (< 5 Å), regardless of their bond connectivity, allowing for absolute stereochemical assignment[14].
Self-Validation Check: Once the structure is proposed based on the HMBC data, use chemical shift prediction software to simulate the NMR spectrum of your proposed structure. If the simulated chemical shifts deviate from your experimental data by more than 0.2 ppm for protons or 2.0 ppm for carbons, your proposed connectivity is likely incorrect.
References
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at:[Link]
-
Q3A(R) Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at:[Link]
-
Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D. U.S. Food and Drug Administration (YouTube). Available at:[Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at:[Link]
-
LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Enovatia. Available at:[Link]
-
Analysis of a Synthetic Peptide and Its Impurities. LabRulez LCMS. Available at: [Link]
-
Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. Available at:[Link]
-
Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. ResearchGate. Available at:[Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at:[Link]
-
Preparative LC and LCMS - secrets of science. Shimadzu. Available at:[Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. PatSnap. Available at:[Link]
-
CRO for Unknown Impurity Identification. ResolveMass Laboratories. Available at:[Link]
-
Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. PubMed (NIH). Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. enovatia.com [enovatia.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gilson.com [gilson.com]
- 10. Preparative LC and LCMS – secrets of science [shimadzu-webapp.eu]
- 11. researchgate.net [researchgate.net]
- 12. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Acyl Chloride Hydrolysis in Amide Synthesis
Overview The formation of amide bonds via the aminolysis of acyl chlorides is a cornerstone reaction in organic synthesis and pharmaceutical drug development[1]. Acyl chlorides are highly reactive electrophiles, making them incredibly efficient for coupling with nucleophilic amines. However, this high reactivity is a double-edged sword: acyl chlorides are acutely sensitive to moisture and will rapidly undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid (HCl)[2]. This technical guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to prevent hydrolysis and ensure high-yielding amide synthesis.
Reaction pathway illustrating the competition between aminolysis and hydrolysis.
Section 1: Troubleshooting Guide & FAQs
Q1: My acyl chloride keeps converting to the carboxylic acid despite using dry dichloromethane (DCM). What is the hidden source of hydrolysis? Causality & Solution: Hydrolysis requires water, but the source isn't always the solvent. Hygroscopic organic bases (like triethylamine or DIPEA) readily absorb atmospheric moisture. Furthermore, if your amine is a hydrochloride salt, it may contain trapped water[3]. Actionable Fix: Distill your tertiary amine bases over calcium hydride (CaH₂) before use. Ensure your reaction is purged with inert gas (argon or nitrogen) and that the acyl chloride is added slowly at 0 °C to control the exothermic reaction, which can otherwise accelerate trace hydrolysis[1].
Q2: Can I use aqueous conditions without hydrolyzing the acyl chloride? Causality & Solution: Yes, through the Schotten-Baumann reaction [4]. Paradoxically, this method uses a biphasic aqueous/organic solvent system. It succeeds because the nucleophilicity of the amine is vastly superior to that of water[5]. The acyl chloride remains dissolved in the organic phase (e.g., DCM), while the amine reacts at the organic-aqueous interface. The aqueous base (often NaOH or Na₂CO₃) continuously neutralizes the generated HCl, preventing the amine from becoming protonated (which would destroy its nucleophilicity)[6]. Because the interfacial amidation is much faster than bulk aqueous hydrolysis, the amide is formed cleanly[7]. Actionable Fix: You must ensure vigorous stirring (e.g., >800 rpm) to maximize the interfacial surface area. Poor stirring will slow the amidation, giving hydrolysis time to compete[3].
Q3: Why do I need an excess of base, and which one should I choose? Causality & Solution: The reaction generates one equivalent of HCl. If unneutralized, this HCl will protonate your nucleophilic amine, halting the reaction and leaving the unreacted acyl chloride vulnerable to slow hydrolysis by trace moisture[3]. Actionable Fix: Use 1.1 to 1.5 equivalents of a non-nucleophilic base (like DIPEA or TEA) for anhydrous conditions[1], or an aqueous inorganic base for Schotten-Baumann conditions[8]. Never use primary or secondary amines as your base, as they will be acylated[3].
Logical workflow for selecting amidation conditions to prevent hydrolysis.
Section 2: Standard Operating Procedures (SOPs)
To ensure trustworthy, self-validating systems, follow these step-by-step methodologies. Each protocol incorporates built-in checks to confirm the exclusion or out-competition of moisture.
Protocol A: Anhydrous Amidation (For Moisture-Sensitive Substrates)
Use this protocol when dealing with highly valuable, complex amines or water-sensitive products.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.
-
Dissolution: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous DCM or THF (approx. 0.1 M to 0.5 M concentration)[9].
-
Base Addition: Add anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 to 1.5 equiv) to the solution[1].
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Self-Validation Check: The solution should remain clear; cloudiness indicates salt formation from impure, wet reagents.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 10–15 minutes using a syringe pump or dropping funnel[1].
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1–16 hours[1]. Monitor via TLC or LC-MS until the amine is consumed.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1 M HCl (to remove excess amine/base), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Protocol B: Biphasic Schotten-Baumann Amidation (For Scalable Synthesis)
Use this protocol for robust amines and when anhydrous conditions are difficult to maintain at scale.
-
Aqueous Phase: Dissolve the amine (1.0 equiv) in a basic aqueous solution (e.g., 10% NaOH or saturated Na₂CO₃)[8].
-
Organic Phase: Dissolve the acyl chloride (1.1 to 1.2 equiv) in an immiscible organic solvent like DCM or diethyl ether[10].
-
Interfacial Reaction: Cool the aqueous amine solution to 0 °C. Begin vigorous mechanical or magnetic stirring.
-
Addition: Add the organic acyl chloride solution dropwise to the rapidly stirring aqueous phase[7].
-
Completion: Stir for 1–3 hours. Self-Validation Check: The pH of the aqueous layer must remain basic (>8) throughout the reaction. If it drops, add more base.
-
Isolation: Separate the layers. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent[7].
Section 3: Quantitative Data & Benchmarking
The choice of conditions directly impacts the yield by mitigating hydrolysis. The following table summarizes expected yields for the amidation of various acyl chlorides with amines under optimized conditions (data adapted from BenchChem protocols)[1].
| Entry | Acyl Chloride | Amine | Product Type | Yield (%) | Primary Limitation / Troubleshooting |
| 1 | 4-Fluorobenzoyl chloride | Pyrrolidine | Tertiary Amide | 91% | Highly robust; minimal hydrolysis observed. |
| 2 | 4-Fluorobenzoyl chloride | Benzylamine | Secondary Amide | 81% | Moderate exotherm; requires strict 0 °C addition. |
| 3 | 4-Fluorobenzoyl chloride | Aniline | Secondary Amide | 72% | Aniline is a weaker nucleophile; longer reaction time increases hydrolysis risk. |
| 4 | Thiophene-2-carbonyl chloride | Benzylamine | Secondary Amide | Moderate | Heterocyclic acyl chlorides are highly moisture sensitive. |
| 5 | Cyclopropanecarbonyl chloride | Aniline | Secondary Amide | Moderate | Steric hindrance slows amidation, allowing water to compete. |
Table 1: Comparative yields of amides synthesized from various acyl chlorides and amines. Slower nucleophiles (like anilines) or sterically hindered acyl chlorides show lower yields due to the increased competitive advantage of hydrolysis[1],[3].
References
-
Chemistry Schotten Baumann Reaction - SATHEE: Reaction Conditions Source: Indian Institute of Technology Kanpur (IITK) URL:[Link]
-
Amide Synthesis Source: Fisher Scientific Technical Resources URL:[Link]
-
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL:[Link]
-
Acyl Chlorides (Cambridge (CIE) A Level Chemistry) Source: Save My Exams Revision Notes URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. orgosolver.com [orgosolver.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. scribd.com [scribd.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Lab Reporter [fishersci.se]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
N-Alkylation Technical Support Center: Troubleshooting Alkyl Bromide Workflows
Welcome to the Technical Support Center for N-alkylation reactions. Direct alkylation of amines using alkyl bromides is a fundamental transformation in drug development and synthetic chemistry. However, researchers frequently encounter bottlenecks such as over-alkylation, competing elimination reactions, and poor chemoselectivity.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind your reaction failures and provide self-validating, field-proven protocols to get your synthesis back on track.
Part 1: Diagnostic Decision Tree
Before adjusting your protocol, identify the dominant competing pathway in your reaction. Use the diagnostic workflow below to isolate the root cause of your N-alkylation failure.
Diagnostic decision tree for common N-alkylation challenges using alkyl bromides.
Part 2: Troubleshooting Guides & Methodologies
Guide 1: Suppressing Over-Alkylation (The "Runaway Train" Effect)
Symptom: Formation of tertiary amines or quaternary ammonium salts when mono-N-alkylation is the target. Causality: The classical alkylation of a primary amine with an alkyl bromide yields a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is more nucleophilic than the starting primary amine. This thermodynamic reality causes a "runaway" reaction where the product outcompetes the starting material for the remaining alkyl bromide, inevitably leading to [1]. Solution: The "Cesium Effect". Utilizing2 strongly favors mono-N-alkylation[2]. The high solubility of the cesium base in DMF and the large ionic radius of the cesium cation create a unique coordination environment that stabilizes the mono-alkylated intermediate, sterically and electronically suppressing further nucleophilic attack.
Self-Validating Protocol: Cs₂CO₃-Promoted Mono-N-Alkylation
-
Preparation: Flame-dry a reaction flask and cool under an inert argon atmosphere.
-
Reagent Loading: Add the primary amine (2.0 equiv.) and Cs₂CO₃ (1.0 equiv.) to anhydrous DMF (4.0 mL per 1 mmol scale).
-
Activation: Stir the suspension at room temperature for 30 minutes to allow base-amine interaction.
-
Alkylation: Dropwise add the alkyl bromide (1.0 equiv.) to maintain stoichiometric control.
-
Reaction & Validation: Stir at 50–60 °C for 5–12 hours. Validation Step: Monitor via LC-MS. The complete consumption of the alkyl bromide with the sole appearance of the secondary amine mass peak validates the chemoselectivity.
-
Workup: Quench with distilled water, extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Guide 2: Minimizing Elimination (E2) Side Reactions
Symptom: Low yields of the desired N-alkylated product accompanied by significant alkene byproduct formation. Causality: Alkyl bromides—particularly secondary, tertiary, or sterically hindered primary bromides—are highly susceptible to bimolecular elimination (E2) when exposed to basic amines or auxiliary inorganic bases. The rate laws for Sₙ2 substitution and E2 elimination are identical; therefore, product distribution is entirely governed by the activation energy of their respective transition states[3]. Strong bases and elevated temperatures provide the energy required to overcome the higher entropy barrier of the E2 pathway, leading to4[4]. Solution: Shift the kinetic balance by lowering the reaction temperature, selecting milder, non-nucleophilic bases, and utilizing polar aprotic solvents that stabilize the charge-separated Sₙ2 transition state.
Table 1: Influence of Reaction Parameters on Substitution (N-Alkylation) vs. Elimination (Alkene Formation)
| Parameter | Favors N-Alkylation (Sₙ2) | Favors Elimination (E2) | Mechanistic Rationale |
| Alkyl Bromide | Primary (unhindered) | Secondary / Tertiary | Steric bulk blocks the Sₙ2 backside attack, leaving the β-proton exposed to the base. |
| Temperature | Lower (e.g., 0 °C to RT) | Elevated (e.g., >60 °C) | Elimination has a higher entropy of activation; higher heat overcomes the E2 barrier[4]. |
| Base Choice | Mild (K₂CO₃, Cs₂CO₃, DIPEA) | Strong/Hard (NaOH, LiNPr₂) | Strong bases aggressively deprotonate the β-carbon, forcing the elimination pathway[3][4]. |
| Solvent | Polar Aprotic (DMF, MeCN) | Non-polar (Toluene) | Polar solvents better stabilize the charge-separated Sₙ2 transition state[3]. |
Guide 3: Controlling Chemoselectivity in Ambident Nucleophiles
Symptom: Alkylation occurs at the oxygen (O-alkylation) instead of the desired nitrogen (N-alkylation) in ambident heterocycles like quinazolinones or indazoles. Causality: Ambident nucleophiles possess multiple reactive sites. According to Hard-Soft Acid-Base (HSAB) theory, harder oxygen atoms prefer harder electrophiles, while softer nitrogen atoms prefer softer electrophiles. While alkyl bromides are relatively soft, the choice of base and solvent dictates the electron density distribution of the deprotonated intermediate. Solution: Employing a solid-liquid two-phase system with5 directs the electrophilic attack almost exclusively to the nitrogen atom[5].
Part 3: Frequently Asked Questions (FAQs)
Q1: I am using an unreactive secondary alkyl bromide and my Sₙ2 reaction is failing. What are my alternatives? A: Traditional Sₙ2 N-alkylation with secondary bromides often fails due to severe steric hindrance blocking the backside attack. To bypass this thermal Sₙ2 barrier, you can utilize a 6[6]. This dual copper-metallaphotoredox platform uses an Iridium photocatalyst and a silyl radical precursor to generate an aliphatic radical from the alkyl bromide at room temperature. The radical is rapidly captured by a copper-bound amine, forging the C–N bond with excellent yields and zero E2 elimination[6].
Q2: How does the "R-NH₂·HBr Strategy" prevent over-alkylation? A: The R-NH₂·HBr strategy is a highly effective competitive deprotonation/protonation technique. By starting with the 7 rather than the free amine, the reaction environment is strictly controlled[7]. Under mild basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl bromide. The newly formed secondary amine—being more basic—immediately scavenges a proton, rendering it non-nucleophilic and completely halting the reaction at the mono-alkylation stage[7].
Q3: Can I use microwave irradiation to speed up the reaction without increasing elimination? A: Yes.8 can dramatically reduce reaction times (e.g., from 24 hours to 40 minutes) while maintaining or improving yields[8]. The rapid, uniform volumetric heating minimizes the time reagents spend in the thermal degradation regime, which often improves the ratio of substitution to elimination compared to prolonged conventional bulk heating[8].
Part 4: References
-
Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold..."
-
Organic Chemistry Portal. "Cesium Hydroxide Promoted Chemoselective N-Alkylation..."
-
ResearchGate. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis..."
-
Benchchem. "Technical Support Center: Optimizing Geranylamine N-alkylation"
-
RSC Publishing. "Selective N-alkylation of primary amines with R–NH2·HBr..."
-
Juniper Publishers. "N- and / or O- Alkylation of Quinazolinone Derivatives"
-
PMC / NIH. "A General N-alkylation Platform via Copper Metallaphotoredox..."
-
MDPI. "Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs..."
-
PMC / NIH. "Reaction of Lithium Diethylamide with an Alkyl Bromide..."
-
Master Organic Chemistry. "Alkylation of Amines (Sucks!)"
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of Lithium Diethylamide with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselective Ortho-Halogenation
Welcome to the diagnostic hub for transition-metal-catalyzed C–H halogenation. This guide is designed for researchers and drug development professionals to troubleshoot side product formation, optimize regioselectivity, and implement field-proven protocols.
Module 1: Diagnostic FAQs & Side Product Mitigation
Q1: I am observing significant o,o'-dihalogenation instead of the desired mono-halogenated product. How do I arrest the reaction? Causality: Over-halogenation occurs because the mono-halogenated product often remains electronically rich and structurally accessible, allowing it to undergo a second catalytic C–H activation cycle. This is particularly problematic when using excess halogenating agents (like N-halosuccinimides) or highly elevated temperatures. For example, in palladium-catalyzed halogenations of arylnitriles, the presence of excess NXS directly drives the formation of dihalogenated side products[1]. Resolution:
-
Stoichiometric Control: Strictly limit your halogen source to 1.0–1.05 equivalents[1].
-
Temperature Modulation: Lower the reaction temperature by 10–20 °C. The activation energy for the second halogenation is typically higher; reducing heat kinetically locks the reaction at mono-halogenation.
Q2: My reaction is yielding para-halogenated products instead of the desired ortho-isomer. What is failing? Causality: A loss of regioselectivity indicates that background electrophilic aromatic substitution ( SEAr ) is outcompeting the transition-metal-directed metallacycle formation. This frequently occurs with weak directing groups (e.g., free anilides) where the metal fails to coordinate fast enough, leaving the arene vulnerable to direct attack by the electrophilic halogen in solution[2]. Resolution:
-
Pre-complexation: Pre-stir the substrate and catalyst for 15–30 minutes before adding the oxidant/halogen source. This ensures the directing group is fully coordinated to the metal center, dictating ortho-selectivity[2].
-
Aprotic Conditions: Switch to aprotic solvents if protic solvents are accelerating the background SEAr pathway[2].
Q3: Why is HFIP universally recommended for these reactions, and when should I use it? Causality: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a highly specialized solvent in C–H activation. It possesses a unique combination of high polarity, strong hydrogen-bond donating ability, low nucleophilicity, and a low pKa (9.3)[3]. Mechanistically, HFIP lowers the energy barrier for the rate-determining C–H cleavage step and stabilizes polar intermediates (like Ir(III)/Ir(V) species) without coordinating to and poisoning the metal catalyst[3]. Resolution: Use HFIP when working with unreactive C–H bonds or when additive-free conditions are desired. Its unique microenvironment often eliminates the need for silver salts or external bases[3].
Module 2: Visualizing the Reaction Logic
Catalytic cycle of directed ortho-halogenation and divergence pathways leading to side products.
Module 3: Quantitative Data & Solvent Selection
Table 1: Impact of Solvent on Ir-Catalyzed Ortho-Iodination Data synthesized from mechanistic investigations of additive-free Ir(III) C–H activation[3].
| Solvent | pKa | Temperature (°C) | Yield (%) | Mechanistic Observation |
| HFIP | 9.3 | 40 | 86–90 | Optimal stabilization of Ir(III)/Ir(V) cycle; no additives needed. |
| TFE | 12.4 | 40 | 73 | Good H-bond donation, but slightly lower yield than HFIP. |
| DCE | N/A | 40 | 0 | Fails completely in the absence of Ag-salt additives. |
| THF | N/A | 40 | 0 | Catalyst poisoning via competitive solvent coordination. |
Table 2: Halogenating Agents (NXS) Profile
| Reagent | Target Bond | Reactivity Profile | Side-Product Risk |
| NIS | C–I | Highly reactive, mild conditions required[4]. | Low dihalogenation if kept stoichiometric. |
| NBS | C–Br | Moderate reactivity; requires longer times/higher catalyst loading[4]. | Moderate; background bromination possible. |
| NCS | C–Cl | Lower reactivity; often requires elevated temperatures. | High risk of di-chlorination at high temps. |
Module 4: Troubleshooting Workflow
Troubleshooting decision tree for resolving poor selectivity in C-H halogenation reactions.
Module 5: Self-Validating Experimental Protocol
Standard Operating Procedure: Additive-Free Ir(III)-Catalyzed Ortho-Iodination in HFIP This protocol utilizes the unique properties of HFIP to bypass the need for silver salts, minimizing oxidative side reactions[3].
Step 1: Reaction Setup
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv) and [Cp∗IrCl2]2 (1–5 mol%).
-
Self-Validation Checkpoint: The catalyst should appear as a bright orange powder. If it is brown or clumped, the dimer may have degraded, which will stall the initial C–H activation step.
Step 2: Solvent Addition & Pre-activation
-
Add HFIP to achieve a 0.2 M concentration relative to the substrate. Stir for 5 minutes at room temperature.
-
Causality: HFIP acts as the sole promoter. Its high H-bond donating ability assists in the cleavage of the dimeric catalyst and lowers the activation energy for the rate-limiting metalation step[3].
Step 3: Halogen Source Addition
-
Add N-Iodosuccinimide (NIS) (1.05 equiv) in one portion.
-
Self-Validation Checkpoint: Strictly limit NIS to 1.05 equiv. Exceeding this threshold provides the electrophilic reservoir necessary for unwanted o,o'-diiodination.
Step 4: Heating and Monitoring
-
Seal the vial and stir the mixture at 40 °C for 12–24 hours.
-
Self-Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the starting material should coincide with the formation of a single, slightly less-polar spot (the mono-iodinated product). If a third, even less-polar spot appears, dihalogenation is occurring—quench the reaction immediately.
Step 5: Quench and Workup
-
Remove HFIP under reduced pressure (HFIP is volatile and can be recovered).
-
Dilute the residue with EtOAc and wash with saturated aqueous Na2S2O3 .
-
Causality: The thiosulfate wash is critical; it reduces any unreacted NIS or molecular iodine, preventing post-workup background halogenation.
References
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS Catalysis | 3
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group | The Journal of Organic Chemistry |1
-
Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides | The Journal of Organic Chemistry | 2
-
Identification of Key Functionalization Species in the Cp*Ir(III)-Catalyzed-Ortho Halogenation of Benzamides | RSC | 4
Sources
Resolving complex NMR spectra from butanamide isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected complexities when characterizing amides via Nuclear Magnetic Resonance (NMR) spectroscopy.
Amides, such as butanamide and its isomers, are notoriously deceptive. What appears as a simple primary amide on paper often manifests as a convoluted spectrum with missing peaks, broad humps, or unexpected multiplicities. This guide is designed to dissect the causality behind these phenomena—specifically restricted rotation, quadrupolar relaxation, and chemical exchange—and provide you with self-validating protocols to resolve them.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my butanamide sample show two distinct, broad NH peaks instead of a single sharp NH₂ singlet? The Causality: This is a classic manifestation of restricted C–N bond rotation . The amide bond is a resonance hybrid; the delocalization of the nitrogen lone pair into the carbonyl pi-system gives the C–N bond partial double-bond character [1]. Because of this rotational barrier (typically 15–17 kcal/mol for primary amides), the two protons on the nitrogen are locked into distinct chemical environments on the NMR timescale: one is syn (cis) to the carbonyl oxygen, and the other is anti (trans). At room temperature, the exchange between these two rotamers is slow, resulting in two separate signals [2].
Q2: My NH signals are completely missing or extremely broad into the baseline. How do I recover them? The Causality: Signal obliteration in amides is typically driven by two competing mechanisms:
-
Chemical Exchange: The amide protons are acidic enough to undergo rapid intermolecular exchange with trace water in the solvent or with protic solvents (e.g., D₂O, CD₃OD). If the exchange rate is on the same order as the NMR timescale, the signal broadens into the baseline [3].
-
Quadrupolar Relaxation: The ¹⁴N nucleus (99.6% natural abundance) has a nuclear spin of I=1 and an electric quadrupole moment. The asymmetric electric field gradient at the nitrogen atom causes rapid spin-lattice relaxation of the ¹⁴N nucleus, which in turn efficiently broadens the signals of the directly attached protons via scalar coupling mechanisms [4].
Q3: How can I definitively differentiate n-butanamide from isobutyramide when the aliphatic region is heavily overlapping with impurities? The Causality: While both are isomers of C₄H₉NO, their spin-spin splitting patterns are distinct due to their carbon backbones. n-Butanamide features a linear propyl chain attached to the carbonyl, yielding a classic triplet-sextet-triplet pattern. Isobutyramide features an isopropyl group, yielding a highly diagnostic 6H doublet and a 1H septet. If 1D ¹H NMR is obscured, 2D HSQC (Heteronuclear Single Quantum Coherence) will cleanly resolve the overlapping proton signals by dispersing them along the ¹³C dimension.
Part 2: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify that the observed spectral changes are due to molecular dynamics, not instrumental artifacts.
Protocol A: Variable Temperature (VT) NMR for Resolving Restricted Rotation
Objective: To overcome the rotational energy barrier of the C–N bond, forcing the two NH protons into the fast-exchange regime to yield a single, time-averaged peak [2].
-
Sample Preparation: Dissolve 15-20 mg of butanamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ). Self-Validation: Add 0.05% TMS. If the TMS peak is sharp (linewidth < 1 Hz) but the NH peaks are broad, your shimming is perfect, and the broadening is purely chemical.
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C).
-
Stepwise Heating: Increase the probe temperature in 10 °C increments (e.g., 308 K, 318 K, 328 K). Allow the sample to equilibrate for 5 minutes at each step to ensure thermal homogeneity.
-
Coalescence Observation: Monitor the two NH peaks. As temperature increases, they will broaden further, merge into a single flat plateau (the coalescence temperature, Tc ), and eventually sharpen into a single singlet.
-
Data Extraction: Use the Tc and the chemical shift difference ( Δν ) at room temperature to calculate the activation energy ( ΔG‡ ) of the rotational barrier using the Eyring equation.
Protocol B: Solvent-Quenching to Mitigate Quadrupolar Broadening & Exchange
Objective: To slow down proton exchange and alter the electric field gradient around the ¹⁴N nucleus to recover sharp NH signals [3].
-
Solvent Switch: If your sample is in CDCl₃ and lacks NH peaks, evaporate the solvent under a gentle stream of N₂.
-
Reconstitution: Redissolve the sample in strictly anhydrous DMSO- d6 . DMSO acts as a strong hydrogen-bond acceptor. By forming tight hydrogen bonds with the amide protons, DMSO drastically slows down the intermolecular proton exchange rate.
-
Acquisition: Re-run the ¹H NMR. The strong solvation by DMSO also increases the symmetry of the electric field gradient around the ¹⁴N nucleus, which reduces the efficiency of quadrupolar relaxation, often sharpening the NH signals into observable peaks [4].
Part 3: Quantitative Data Presentation
The following table summarizes the typical NMR parameters used to differentiate butanamide isomers and understand their dynamic properties.
| Compound | Structural Type | ¹H NMR Aliphatic Region (Typical in CDCl₃) | Amide NH₂ Region (298 K) | Rotational Barrier ( ΔG‡ ) |
| n-Butanamide | Linear | δ 0.95 (t, 3H), 1.65 (sextet, 2H), 2.20 (t, 2H) | δ ~5.5 (br s, 2H) or two distinct br s | ~15–16 kcal/mol |
| Isobutyramide | Branched | δ 1.15 (d, 6H), 2.40 (septet, 1H) | δ ~5.5 (br s, 2H) or two distinct br s | ~15–16 kcal/mol |
Part 4: Troubleshooting Workflow Visualization
The following logical tree dictates the diagnostic workflow for resolving complex amide spectra.
Workflow for diagnosing and resolving complex amide NMR spectral artifacts.
References
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM / Nanalysis Corp. Available at:[Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, ACS Publications. Available at:[Link]
-
Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed Central (PMC), NIH. Available at:[Link]
-
Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. PubMed Central (PMC), NIH. Available at:[Link]
Covalent Warhead Optimization: A Comparative Guide to 2-Bromo-N-2-naphthylbutanamide and N-Aryl Amides
Executive Summary
In the development of Targeted Covalent Inhibitors (TCIs) and PROTACs, the selection of the electrophilic "warhead" dictates the delicate balance between target engagement and off-target toxicity. While unsubstituted α -bromoacetamides are notoriously hyper-reactive—often leading to promiscuous protein alkylation and high attrition rates in drug development [1]—sterically tuned variants offer a powerful alternative.
This guide provides an in-depth comparative analysis of 2-Bromo-N-2-naphthylbutanamide against standard N-aryl amides (chloroacetamides and acrylamides). By analyzing the physical chemistry of the leaving groups, α -carbon sterics, and hydrophobic anchoring, we demonstrate how structural nuances can tame a "hot" electrophile into a highly selective, proximity-driven warhead.
Mechanistic Causality: Tuning the Electrophile
To understand the comparative performance of 2-Bromo-N-2-naphthylbutanamide, we must deconstruct its structure and analyze the causality behind its reactivity profile. The molecule features three critical domains that differentiate it from conventional N-aryl amides:
The Leaving Group Dynamics (Bromide vs. Chloride)
Intrinsic reactivity is fundamentally governed by the activation energy required to reach the SN2 transition state. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and higher polarizability. This allows the carbon-bromine bond to break more readily upon nucleophilic attack by a cysteine thiolate or methionine thioether [3]. Consequently, bromoamides generally exhibit a faster baseline rate of alkylation compared to chloroacetamides [2].
α -Carbon Steric Shielding (The "Butanamide" Effect)
The most critical feature of 2-Bromo-N-2-naphthylbutanamide is the presence of an ethyl group at the α -carbon (derived from the butanoic acid backbone). Unsubstituted 2-bromoacetamides are hyper-reactive and often fail in biological assays due to rapid depletion by intracellular glutathione (GSH) [1]. The α -ethyl group introduces significant steric hindrance along the Bürgi-Dunitz trajectory, physically shielding the electrophilic carbon. This structural modification throttles the SN2 reaction rate, transforming a promiscuous alkylating agent into a "tunable" warhead that requires precise alignment within an enzyme pocket to react.
The Hydrophobic Anchor (N-2-Naphthyl Group)
Covalent bond formation in TCIs is a two-step process: non-covalent binding ( Ki ) followed by covalent inactivation ( kinact ). The bulky, highly lipophilic 2-naphthyl group drives the initial non-covalent affinity by anchoring the molecule deep within hydrophobic pockets (e.g., kinase hinge regions or protease S1 pockets). This localized binding drastically increases the effective molarity of the warhead near the target nucleophile, facilitating proximity-enabled bioreactivity [4].
Comparative Performance Data
The table below summarizes the kinetic and pharmacological trade-offs between 2-Bromo-N-2-naphthylbutanamide and other prevalent N-aryl amide warheads.
| Warhead Class | Representative Compound | Intrinsic Reactivity (GSH t1/2 ) | Target Selectivity | Primary Mechanism |
| Unsubstituted Bromoamide | N-(2-Naphthyl)-2-bromoacetamide | < 15 mins | Very Low (Promiscuous) | Rapid SN2 Alkylation |
| α -Substituted Bromoamide | 2-Bromo-N-2-naphthylbutanamide | 2 - 6 hours | High (Proximity-driven) | Sterically-hindered SN2 |
| Chloroacetamide | N-(2-Naphthyl)-2-chloroacetamide | 12 - 24 hours | Moderate to High | Standard SN2 Alkylation |
| Acrylamide | N-(2-Naphthyl)acrylamide | > 48 hours | Very High | Michael Addition (Conjugate) |
Data Interpretation: While unsubstituted bromoamides are too reactive for systemic use, the α -ethyl substitution in 2-Bromo-N-2-naphthylbutanamide extends its GSH half-life into the therapeutically viable 2-6 hour window, bridging the gap between hyper-reactive probes and slower chloroacetamides.
Self-Validating Experimental Protocol: Warhead Triage
To objectively compare the reactivity of these N-aryl amides, researchers must employ a self-validating system that mimics physiological conditions while preventing artifactual data. The following protocol outlines the industry-standard GSH Reactivity LC-MS Assay .
Objective
To determine the intrinsic electrophilicity (half-life, t1/2 ) of the warhead in the presence of a physiological nucleophile.
Step-by-Step Methodology
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock of the N-aryl amide in LC-MS grade DMSO.
-
Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Causality Note: PBS at pH 7.4 is critical. The pKa of the GSH thiol is ~8.8; at pH 7.4, a small, consistent fraction exists as the highly nucleophilic thiolate anion, accurately mimicking the intracellular environment.
-
-
Reaction Initiation:
-
In a 96-well plate, mix the compound and GSH to achieve a final concentration of 10 µM compound and 100 µM GSH (1:10 ratio) in PBS with 5% DMSO.
-
Causality Note: The 10-fold excess of GSH ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical derivation of the half-life.
-
-
Time-Course Sampling & Quenching (Self-Validation):
-
Extract 10 µL aliquots at t=0,15,30,60,120,240 minutes.
-
Immediately quench each aliquot into 90 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Causality Note: Formic acid drops the pH below 4, instantly protonating the GSH thiolate to a thiol, completely halting the SN2 reaction. Failure to quench will result in artifactual alkylation occurring inside the LC-MS autosampler.
-
-
LC-MS Acquisition & Analysis:
-
Inject onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor the disappearance of the parent compound mass and the appearance of the Compound-GSH adduct.
-
Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant ( kobs ) and t1/2 .
-
Covalent Triage Workflow
Workflow for evaluating N-aryl amide covalent warheads based on intrinsic GSH reactivity.
References
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation ResearchG
- Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase ACS Public
- Specificity in the alkylation of methionine at the active site of .alpha.
- Biospecific Chemistry for Covalent Linking of Biomacromolecules Chemical Reviews
Comparing biological efficacy of bromo- vs chloro-substituted butanamides
Comparative Biological Efficacy of Bromo- vs. Chloro-Substituted Butanamides: A Structure-Activity Relationship (SAR) Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuanced optimization of aliphatic amide scaffolds. The butanamide structural motif is a highly versatile pharmacophore utilized across diverse therapeutic areas, from selective androgen receptor degraders (SARDs) to targeted enzyme inhibitors.
When optimizing the biological efficacy of a butanamide-derived compound, the choice between a chloro (-Cl) and a bromo (-Br) substituent is rarely arbitrary. It is a calculated manipulation of steric bulk, lipophilicity, and electrostatic potential. This guide objectively compares the performance of bromo- versus chloro-substituted butanamides, providing the mechanistic rationale and self-validating experimental frameworks necessary to drive your lead optimization campaigns.
Mechanistic Rationale: Halogen Selection in Butanamides
The biological efficacy of halogenated butanamides is dictated by how the physical properties of the halogen interact with the target protein's microenvironment and the host's lipid bilayers.
-
Lipophilicity and Membrane Permeability: Bromine is significantly more lipophilic than chlorine. As demonstrated in recent SAR evaluations of halogenated therapeutics (1), increasing the halogen size directly increases van der Waals forces and lipophilicity (LogP). This is critical when targeting intracellular receptors, as the bromo-butanamide analog will typically exhibit superior passive membrane permeability compared to its chloro-counterpart.
-
Halogen Bonding ( σ -hole interactions): Bromine possesses a more pronounced "sigma-hole" (an area of positive electrostatic potential on the axis of the covalent bond) than chlorine. This allows bromo-butanamides to form highly directional, strong non-covalent bonds with Lewis bases, such as protein backbone carbonyls, often leading to tighter target binding.
-
Steric Bulk and Pocket Fitting: The larger van der Waals radius of bromine (~1.85 Å) versus chlorine (~1.75 Å) means bromo-substitutions excel at filling deep, hydrophobic active sites. However, if the binding pocket is sterically restricted, the bulkier bromine may induce steric clash, rendering the smaller chloro-butanamide the superior choice. This divergence is heavily documented in the development of propanamide and butanamide-based nuclear receptor antagonists (2).
Comparative Data Analysis
To objectively compare these substitutions, we must look at their physicochemical contributions and how they translate to pharmacological outcomes. The table below synthesizes the general SAR shifts observed when transitioning from a chloro- to a bromo-substituted butanamide scaffold.
| Physicochemical Parameter | Chloro-Butanamide Analogs | Bromo-Butanamide Analogs | Pharmacological Implication |
| Van der Waals Radius | ~1.75 Å | ~1.85 Å | Br fills larger, deeper hydrophobic pockets, enhancing target residence time, whereas Cl avoids steric clash in narrow pockets. |
| Lipophilicity ( π contribution) | +0.71 | +0.86 | Br significantly increases LogP. As seen in enzyme inhibition studies (3), this drives passive membrane permeability but may reduce aqueous solubility. |
| Halogen Bonding ( σ -hole) | Moderate | Strong | Br forms highly directional non-covalent bonds with protein backbone carbonyls, often lowering the IC50. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl exerts a stronger inductive electron-withdrawing effect on the amide backbone, which can modulate the pKa of adjacent functional groups. |
Visualizing the SAR Workflow
The decision tree below maps the mechanistic consequences of selecting a chloro- versus a bromo-substitution on a butanamide pharmacophore.
Mechanistic divergence of biological efficacy based on butanamide halogen substitution.
Experimental Methodologies: Evaluating Efficacy
To rigorously compare the biological efficacy of these analogs (e.g., assessing the antiproliferative activity of compounds like 4-chlorobutanamide derivatives against cancer cell lines (4)), a self-validating experimental system is required. The following dual-assay protocol ensures that biochemical binding affinity translates accurately into phenotypic efficacy.
Phase 1: Surface Plasmon Resonance (SPR) for Binding Affinity ( KD )
Objective: Quantify the direct target engagement differences driven by halogen bonding and steric fit.
-
Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Causality: Covalent anchoring ensures the protein remains stable during the flow of lipophilic analytes, preventing baseline drift and ensuring the binding pocket remains accessible.
-
-
Analyte Preparation: Prepare serial dilutions (0.1 nM to 10 µM) of both chloro- and bromo-butanamide compounds in running buffer supplemented with 1% DMSO.
-
Causality: 1% DMSO is the critical threshold; it maintains the solubility of the highly lipophilic bromo-analogs while preventing massive solvent-induced bulk refractive index shifts that would obscure true binding signals.
-
-
Kinetic Injection: Inject analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A valid run requires a χ2 value < 10% of Rmax . If the bromo-analog shows a slower off-rate ( koff ), it empirically validates the presence of stronger halogen bonding.
Phase 2: Orthogonal Cell Viability Assay (CellTiter-Glo)
Objective: Determine if the LogP differences between Cl and Br substitutions affect intracellular target engagement.
-
Cell Seeding: Seed target cells (e.g., LNCaP or MCF-7) at 5,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Treatment: Treat cells with a 10-point dose-response concentration gradient (0.01 µM to 50 µM) of the butanamide analogs. Include a vehicle control (0.1% DMSO).
-
Causality: A 10-point gradient ensures complete capture of the upper and lower asymptotes of the sigmoidal dose-response curve, which is mathematically required for an accurate IC 50 calculation.
-
-
ATP Quantification: After 72 hours of incubation, add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse for 10 minutes on an orbital shaker.
-
Causality: Luminescence directly correlates with intracellular ATP levels. Because ATP degrades rapidly upon cell death, this provides a highly sensitive, artifact-free measure of metabolically active cells.
-
-
System Validation: Compare the SPR KD to the cellular IC 50 . If the bromo-analog has a superior KD but a poorer IC 50 than the chloro-analog, the system self-diagnoses a permeability or metabolic stability issue (e.g., the bromo-compound is too lipophilic and is trapped in the lipid bilayer).
References
-
Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: PubMed Central (PMC) URL:[Link]
-
A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs Source: PubMed Central (PMC) URL:[Link]
-
Lipophilicity Plays a Major Role in Modulating the Inhibition of Monoamine Oxidase B by 7‐Substituted Coumarins Source: ResearchGate URL:[Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of N-Naphthylbutanamide Derivatives: A Comparative Guide to Viral Fusion Inhibitors
Introduction and Molecular Rationale
The emergence of highly pathogenic coronaviruses has underscored the critical need for broad-spectrum antiviral therapeutics. While vaccines and neutralizing antibodies primarily target the highly mutable S1 receptor-binding domain, the S2 fusion machinery remains a highly conserved and attractive target for small-molecule intervention. This guide provides an in-depth comparative analysis of N-naphthylbutanamide derivatives —a novel class of small-molecule fusion inhibitors designed to target the heptad repeat 1 (HR1) cavities of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV)[1].
During viral infection, the Spike (S) protein is cleaved by host proteases, triggering a massive conformational rearrangement. The HR2 domain folds back onto the HR1 trimer to form a highly stable six-helix bundle (6-HB), which provides the thermodynamic energy required to fuse the viral envelope with the host cell membrane[2]. Historically, this interaction has been targeted by synthetic peptides that mimic the HR2 domain[3]. However, peptides suffer from poor oral bioavailability and high manufacturing costs.
N-naphthylbutanamide derivatives (such as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylbutanamide) were identified via high-throughput virtual screening as small molecules capable of lodging deeply into the hydrophobic cavities of the HR1 trimer, sterically occluding HR2 binding and arresting the fusion process[1].
Viral fusion pathway and target site of N-naphthylbutanamide inhibitors.
Comparative SAR Analysis
To evaluate the viability of the N-naphthylbutanamide scaffold, it is critical to benchmark its performance against both optimized small-molecule alternatives (e.g., pyrrolidine-carboxamides) and state-of-the-art peptidic inhibitors (e.g., PIH-AuNRs)[1][2].
Quantitative Performance Comparison
| Compound Class | Representative Structure | Target | Efficacy (Plaque Reduction at 10 µM) | IC50 (µM) | Pros | Cons |
| N-Naphthylbutanamides | Compound 4 | MERS-CoV HR1 | 34.7% (65.3% remaining) | >15.0 | Good metabolic stability, high synthetic accessibility | Moderate potency, high lipophilicity |
| Pyrrolidine-carboxamides | Compound 74 | MERS-CoV HR1 | 64.5% (35.5% remaining) | 11.12 | Highest small-molecule potency, excellent cavity fit | Complex stereochemistry, potential solubility issues |
| Peptidic Inhibitors | PIH-AuNRs | MERS-CoV HR1 | ~100% (Complete block at 1.17 µM) | 1.17 | Exceptional potency, high target specificity | Poor oral bioavailability, high manufacturing cost |
SAR Insights & Causality
-
The Naphthyl Core: The bulky, lipophilic naphthyl ring is essential for penetrating the deep, hydrophobic pockets of the HR1 trimer. Replacing this with smaller aromatic rings drastically reduces binding affinity due to a loss of van der Waals contacts.
-
The Butanamide Linker: The alkyl chain provides necessary flexibility, allowing the molecule to adopt a bioactive conformation. The amide carbonyl and NH groups act as critical hydrogen bond acceptors/donors with polar residues at the rim of the HR1 cavity.
-
The Isoindoline-1,3-dione (Phthalimide) Moiety: This acts as a secondary hydrophobic anchor. While it contributes to binding, its high lipophilicity can limit aqueous solubility. SAR optimization should focus on substituting the phthalimide ring with more polar heterocycles to improve the pharmacokinetic profile without sacrificing potency.
Compared to Compound 74, the N-naphthylbutanamide scaffold exhibits moderate potency but benefits from a lack of complex stereocenters, making it highly synthetically accessible for rapid library generation and iterative SAR optimization[1].
Experimental Methodologies for SAR Validation
To ensure scientific integrity and eliminate false positives, the evaluation of these inhibitors relies on a self-validating system of orthogonal assays.
High-throughput screening and experimental validation workflow for SAR studies.
Protocol 1: Cell-Cell Fusion Assay (Target Engagement Validation)
Purpose: To isolate S-protein mediated fusion from viral replication, proving the compound acts specifically as an entry inhibitor.
-
Effector Cell Preparation: Transfect HEK293T cells with plasmids encoding the MERS-CoV S protein and an eGFP reporter.
-
Target Cell Preparation: Cultivate Vero cells, which constitutively express the DPP4 receptor.
-
Compound Pre-incubation: Treat effector cells with the N-naphthylbutanamide derivative (10 µM) for 30 minutes at 37°C.
-
Causality: Pre-incubation is critical; it allows the small molecule to occupy the HR1 cavities before the S protein undergoes the irreversible conformational shift triggered by receptor binding.
-
-
Co-cultivation: Mix effector and target cells (1:1 ratio) and incubate for 4-6 hours.
-
Quantification: Measure the area of fused fluorescent syncytia using automated fluorescence microscopy.
Protocol 2: Plaque Reduction Assay (Antiviral Efficacy)
Purpose: To confirm that biochemical fusion blockade translates to a reduction in live, replicating virus[1].
-
Viral Pre-treatment: Mix live MERS-CoV (at a defined MOI) with the test compound (10 µM) for 30 min at 37°C[1].
-
Causality: This neutralizes the virions prior to host cell contact, specifically isolating the entry phase of the viral life cycle.
-
-
Infection: Apply the mixture to confluent Vero cell monolayers in 6-well plates and incubate for 1 hour.
-
Overlay: Remove the inoculum and overlay with DMEM/F12 containing 0.6% oxoid agar[1].
-
Causality: The semi-solid agar restricts viral diffusion through the liquid medium. This ensures that secondary infections only occur in strictly adjacent cells, forming localized, quantifiable plaques rather than widespread cytopathic effect.
-
-
Staining: After 4 days, fix the cells, stain with crystal violet, and count plaques relative to a DMSO vehicle control.
-
Orthogonal Validation (Self-Validating Step): Run a parallel MTS/CCK-8 cell viability assay on uninfected Vero cells treated with the compound[1].
-
Causality: Plaque reduction can be artificially inflated if a compound is toxic to the host cells. Confirming >95% cell viability ensures the observed reduction is due to true antiviral activity, not host toxicity.
-
Conclusion
N-naphthylbutanamide derivatives represent a highly promising, synthetically tractable scaffold for the development of pan-coronavirus fusion inhibitors. While current iterations exhibit moderate micromolar potency compared to advanced peptidic systems, their favorable drug-likeness parameters and clear mechanism of action provide a robust foundation for future SAR-driven lead optimization.
Sources
Cross-validation of GC-MS and LC-MS/MS for amide analysis
Orthogonal Cross-Validation of GC-MS and LC-MS/MS for Amide Analysis: A Methodological Guide
Executive Summary
The quantification of amides—spanning from neuroactive fatty acid amides (FAAs) in biological matrices to carcinogenic acrylamide in processed foods—demands rigorous analytical precision. Relying on a single mass spectrometry platform often introduces undetected biases due to matrix interferences or analyte instability. This guide outlines a self-validating framework leveraging the orthogonal strengths of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure absolute quantitative integrity.
Mechanistic Causality: The Analytical Dilemma of Amides
Amides possess high polarity and lack strong chromophores, making them challenging targets that require advanced mass spectrometric techniques. The choice of analytical platform fundamentally alters the physical chemistry of the assay:
-
LC-MS/MS (The Primary Workhorse): LC-MS/MS is highly favored because it bypasses the need for chemical derivatization, preserving the native state of the amide and streamlining sample preparation[1]. However, the Electrospray Ionization (ESI) source is notoriously susceptible to2. Co-eluting matrix components (like lipids or proteins) compete for charge droplets during the ionization process, leading to unpredictable signal suppression or enhancement[2].
-
GC-MS (The Orthogonal Validator): GC-MS utilizes hard Electron Ionization (EI), which is largely immune to ESI-style ion suppression. However, primary amides exhibit poor volatility and thermal lability, often degrading in the high-temperature GC injector. Consequently, 3 (e.g., silylation or bromination) to increase volatility and thermal stability before analysis[3].
Comparative Performance Metrics
The following table synthesizes quantitative data comparing the two platforms for amide analysis, highlighting why cross-validation is necessary to cover the blind spots of each method[4].
| Parameter | LC-MS/MS (ESI-MRM) | GC-MS (EI-SIM) |
| Sensitivity (LOD) | 0.3 – 3 ng/mL (FAAs) | 61.0 – 105.0 ng/g (FAAs) |
| Acrylamide MQL | ~11 µg/kg | ~15-20 µg/kg (Post-derivatization) |
| Sample Preparation | Direct injection or SPE (Fast) | Extensive derivatization required (Slow) |
| Matrix Effects | High (Severe ion suppression) | Low (Minimal ionization competition) |
| Analysis Time | < 15 minutes | ~30 minutes |
| Specificity | Very High (MRM transitions) | High (SIM mode, orthogonal retention) |
Self-Validating Experimental Protocols
To establish a self-validating system, Stable Isotope Dilution Analysis (SIDA) must be integrated before any sample manipulation. This ensures that any analyte loss during extraction or ionization bias during detection is proportionally mirrored by the heavy isotope, allowing for mathematical correction[2].
Phase 1: Unified Extraction & Isotope Spiking
-
Spiking: Fortify the raw sample (e.g., 100 µL plasma or 1 g homogenized food) with a known concentration of 13C- or 2H-labeled internal standards (e.g., 13C3-acrylamide or d4-myristamide)[2].
-
Extraction: Add 300 µL of ice-cold acetonitrile to precipitate proteins (for biofluids) or perform Pressurized Solvent Extraction (PSE) for solid matrices[4].
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C[4].
-
Aliquot Split: Divide the supernatant into two equal aliquots (Aliquot A for LC, Aliquot B for GC) and evaporate to dryness under a gentle stream of nitrogen.
Phase 2: LC-MS/MS Workflow (Primary Assay)
-
Reconstitution: Reconstitute Aliquot A in 100 µL of the mobile phase (e.g., Water/Acetonitrile with 0.1% formic acid)[4].
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm) at a flow rate of 0.45 mL/min[4].
-
Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions[4].
Phase 3: GC-MS Workflow (Orthogonal Validation)
-
Derivatization: To prevent thermal breakdown, treat Aliquot B with a silylating agent such as 3 (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for acrylamide, or 5 for fatty acid amides[3][5]. Incubate at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL into the GC-MS equipped with a capillary column (e.g., HP-5MS) using helium as the carrier gas[4].
-
Detection: Operate in EI mode using Selected Ion Monitoring (SIM) targeting the specific derivatized fragments[3].
Phase 4: Data Reconciliation Calculate the analyte concentrations independently using the internal standard ratio from both platforms. A variance of <15% between the LC-MS/MS and GC-MS calculated concentrations validates the absence of platform-specific matrix suppression or derivatization failure, confirming the absolute quantitative integrity of the assay.
Workflow Visualization
Parallel workflow for GC-MS and LC-MS/MS cross-validation in amide analysis.
Sources
- 1. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Butanamide Isomers
Abstract
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental principle in pharmacology that dictates the interaction between a drug and its biological target. Molecules with the same chemical formula but different spatial orientations, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] This guide delves into the critical role of stereochemistry using the butanamide scaffold as a central case study. We will provide an in-depth comparison of the biological activities of butanamide isomers, focusing on the well-documented example of Levetiracetam. This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also a framework of robust experimental protocols to assess stereoselectivity, thereby underscoring the necessity of chiral evaluation in modern drug discovery.
Introduction: The Decisive Role of Chirality in Drug Action
In the intricate landscape of molecular biology, receptors, enzymes, and other protein targets are themselves chiral entities. This inherent chirality creates a stereospecific environment where only a molecule with a complementary three-dimensional shape can bind effectively, akin to a key fitting into a lock.[4] Consequently, for a chiral drug administered as a racemic mixture (an equal mixture of two enantiomers), it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[5][6]
The butanamide functional group is a common feature in a variety of pharmacologically active compounds. Its derivatives have been explored for diverse therapeutic applications, including as anti-inflammatory agents and anticonvulsants.[7][8] The true significance of stereochemistry within this chemical class is powerfully illustrated by the antiepileptic drug Levetiracetam, a pyrrolidone derivative of butanamide. Levetiracetam is a single-enantiomer drug, and its therapeutic efficacy is entirely dependent on its specific (S)-configuration.[9][10][11] This guide will use Levetiracetam and its inactive (R)-enantiomer as a primary case study to explore the profound impact of stereoisomerism on biological function.
Case Study: Levetiracetam vs. its (R)-enantiomer
Levetiracetam, chemically named (S)-α-ethyl-2-oxo-pyrrolidine acetamide, is a widely used antiepileptic drug with a unique mechanism of action.[7][12][13] Its anticonvulsant properties are not shared by its mirror image, the (R)-enantiomer known as UCB L060, which is virtually inactive.[14] This stark difference in activity provides a classic and compelling example of stereoselectivity in pharmacology.
The Molecular Basis of Pharmacological Divergence
The primary mechanism of action for Levetiracetam is its high-affinity, stereoselective binding to the synaptic vesicle protein 2A (SV2A), a glycoprotein found in the membranes of synaptic vesicles that is involved in the regulation of neurotransmitter release.[9][10] The binding of Levetiracetam to SV2A is thought to modulate synaptic function and contribute to its seizure-protective effects.
Crucially, this binding is highly dependent on the drug's stereochemistry. The (S)-enantiomer, Levetiracetam, fits precisely into the binding pocket of the SV2A protein. In contrast, the (R)-enantiomer, UCB L060, shows a dramatically reduced affinity for this same site—approximately 1000 times less.[14] This poor binding affinity directly correlates with its lack of anticonvulsant activity. Studies have demonstrated a strong correlation between the binding affinity of (S)-stereoisomer homologues of Levetiracetam for the SV2A site and their anticonvulsant potency in animal models, solidifying the role of this stereospecific interaction in the drug's mechanism.[14]
Comparative Biological Activity Data
The quantitative differences in binding affinity and pharmacological effect between the Levetiracetam enantiomers are summarized below. This data clearly illustrates that the biological activity resides almost exclusively in the (S)-isomer.
| Parameter | (S)-enantiomer (Levetiracetam) | (R)-enantiomer (UCB L060) | Data Source(s) |
| Binding Affinity (Kd) for SV2A | ~780 nM | > 1000-fold higher (less affinity) | [14] |
| Anticonvulsant Activity | High Potency | Inactive | [14][15] |
| Primary Target | Synaptic Vesicle Protein 2A (SV2A) | No significant binding to SV2A | [9][14] |
Experimental Framework for Assessing Stereoselectivity
To empower researchers to conduct their own comparative studies, this section provides validated, step-by-step protocols for the separation and evaluation of butanamide isomers. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Diagram 1: Overall Experimental Workflow
Caption: Workflow for assessing the stereoselectivity of butanamide isomers.
Protocol 1: Chiral Separation of Butanamide Isomers by HPLC
Objective: To resolve and purify the individual enantiomers from a racemic mixture of a butanamide derivative for subsequent biological testing. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[16][17]
-
Rationale: CSPs are themselves chiral and interact differently with each enantiomer, leading to differential retention times and thus, separation. The choice of CSP is critical and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point due to their broad applicability.[16]
-
Instrumentation & Materials:
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
Chiral Stationary Phase Column (e.g., Chiralpak® series).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile).
-
Racemic butanamide sample.
-
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the racemic butanamide derivative in a suitable solvent (compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Mobile Phase Preparation: Prepare the mobile phase based on the column manufacturer's recommendation. A common mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is a critical parameter for optimizing separation (e.g., 90:10 hexane:isopropanol). Degas the mobile phase thoroughly.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the detector.
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Detection: Monitor the column eluent at a wavelength where the compound has strong absorbance (e.g., determined via UV-Vis scan).
-
Analysis and Fraction Collection: Two separate peaks corresponding to the two enantiomers should be observed. Record their retention times. For preparative separation, collect the fractions corresponding to each peak in separate vials.
-
Purity Confirmation: Re-inject a small amount of each collected fraction to confirm its enantiomeric purity. Pool the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Protocol 2: In Vitro Radioligand Binding Assay for SV2A
Objective: To determine and compare the binding affinity (Ki) of the separated butanamide isomers for the SV2A protein in brain tissue homogenates. This competitive assay measures how effectively each isomer displaces a known radiolabeled ligand ([³H]levetiracetam) from the target.[14]
-
Rationale: This assay provides a direct measure of the drug-target interaction. A lower Ki value indicates a higher binding affinity. Comparing the Ki values of the two enantiomers provides a quantitative measure of stereoselectivity at the target level.[18]
-
Materials:
-
Purified (S) and (R) butanamide isomers.
-
[³H]levetiracetam (radioligand).
-
Rat brain tissue (hippocampus or cortex).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass-fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the assay in triplicate. Include wells for:
-
Total Binding: Membranes + [³H]levetiracetam.
-
Non-specific Binding: Membranes + [³H]levetiracetam + a high concentration of unlabeled Levetiracetam (e.g., 10 µM) to saturate all specific binding sites.
-
Competition: Membranes + [³H]levetiracetam + varying concentrations of the test isomer ((S) or (R)).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass-fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Quickly wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (isomer) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of isomer that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Diagram 2: Stereoselective Binding at the SV2A Target
Caption: Model of stereoselective interaction with the SV2A protein.
Broader Implications and Conclusion
The case of Levetiracetam's enantiomers is not an isolated curiosity but a powerful demonstration of a widespread principle in drug development. The stereochemical configuration of a molecule is a critical determinant of its biological activity, influencing its pharmacodynamics (drug-target interaction) and pharmacokinetics (absorption, distribution, metabolism, and excretion).[2][3]
For drug development professionals, these findings mandate a proactive approach. Investigating stereoisomers early in the discovery pipeline is not merely an academic exercise but a crucial step to:
-
Maximize Therapeutic Efficacy: By identifying and advancing only the most active isomer, the therapeutic window can be optimized.
-
Improve Safety Profiles: The inactive isomer is, at best, an impurity that contributes to the metabolic load. At worst, it can have its own off-target effects or toxicity.[3]
-
Simplify Pharmacokinetics: Single-enantiomer drugs often exhibit more predictable and less complex pharmacokinetic profiles compared to racemates.
-
Meet Regulatory Standards: Regulatory agencies worldwide now require thorough justification for the development of racemates over single enantiomers.[19]
References
-
Noyer, M., Gillard, M., Matagne, A., Henichart, J. P., & Wulfert, E. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146. [Link]
-
Larkin, M. (2001). Levetiracetam: A Different Approach to the Pharmacotherapy of Epilepsy. The Annals of Pharmacotherapy. [Link]
-
Abou-Khalil, B. (2008). Levetiracetam: Neuropharmacology of Levetiracetam as Anti-epileptic Medication. NeuroPharmac Journal. [Link]
-
Leppik, I. E. (2013). Clinical Pharmacology and Pharmacokinetics of Levetiracetam. Frontiers in Neurology, 4, 192. [Link]
-
ResearchGate. (n.d.). Chemical structures of levetiracetam and seletracetam. ResearchGate. [Link]
-
Sills, G. J., Leach, J. P., & Brodie, M. J. (1998). A microdialysis study of the novel antiepileptic drug levetiracetam: extracellular pharmacokinetics and effect on taurine in rat brain. British Journal of Pharmacology, 125(5), 977-982. [Link]
-
Zona, C., & Avoli, M. (2011). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. Current Neuropharmacology, 9(1), 32-37. [Link]
-
ResearchGate. (n.d.). Structure of levetiracetam. ResearchGate. [Link]
-
Íñiguez-Lomrí, A., et al. (2023). Evaluation of the Antioxidant Activity of Levetiracetam in a Temporal Lobe Epilepsy Model. Antioxidants, 12(3), 688. [Link]
-
Axxam. (n.d.). In Vitro Assays for successful drug discovery programs. Axxam. [Link]
-
Szabó, Z., et al. (2002). In Vitro Study of Enzymatic Hydrolysis of Diperodon Enantiomers in Blood Serum by Two-Dimensional LC. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 573-580. [Link]
-
Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]
-
European Medicines Agency. (1994). Investigation of Chiral Active Substances. EMA. [Link]
-
Mándi, A., & Kurtán, T. (2019). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 24(3), 479. [Link]
-
Mennecier, P., et al. (2000). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 50(12), 1087-1096. [Link]
-
Wang, Z., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 11(14). [Link]
-
Chen, J., et al. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 30(9), 2073. [Link]
-
Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. Ankara University. [Link]
-
Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
ResearchGate. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]
-
Tiritan, M. E., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3127. [Link]
-
Heuberger, J. (2023). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]
-
ResearchGate. (2025). (PDF) Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate. [Link]
-
Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Malaria World. [Link]
-
Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Iwamoto, H., & Okuda, M. (2018). Enantioselective Drug Recognition by Drug Transporters. Biological and Pharmaceutical Bulletin, 41(11), 1633-1639. [Link]
-
ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Hennigan, H. E., et al. (2023). Enantioselective Synthesis of Gamma-Butenolides from Streptomyces rochei and Derivatives. ChemRxiv. [Link]
-
Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-758. [Link]
-
Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11046-11063. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. researchgate.net [researchgate.net]
- 6. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antioxidant Activity of Levetiracetam in a Temporal Lobe Epilepsy Model | MDPI [mdpi.com]
- 8. General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuropharmac.com [neuropharmac.com]
- 10. Frontiers | Clinical Pharmacology and Pharmacokinetics of Levetiracetam [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A microdialysis study of the novel antiepileptic drug levetiracetam: extracellular pharmacokinetics and effect on taurine in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 18. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 19. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Aromatization Reactions: Benchmarking the Semmler-Wolff Reaction Against Modern Alternatives
Introduction: The Enduring Importance of the Aromatic Ring
In the landscape of drug discovery and development, the aromatic ring remains a privileged scaffold. Its rigid, planar structure and unique electronic properties are central to the architecture of countless active pharmaceutical ingredients (APIs). The efficient synthesis of functionalized aromatic and heteroaromatic systems is, therefore, a cornerstone of medicinal chemistry. Historically, chemists have relied on a portfolio of named reactions, often developed over a century ago, to achieve these transformations. The Semmler-Wolff reaction, a classic method for converting cyclohexenone oximes to anilines, is one such example.
This guide provides a critical, in-depth comparison of the Semmler-Wolff reaction against other key aromatization strategies. We will move beyond a simple recitation of mechanisms to provide a practical benchmark of synthesis efficiency. By examining reaction yields, substrate scope, operational simplicity, and functional group tolerance, this document aims to equip researchers, chemists, and process development professionals with the insights needed to select the optimal synthetic route for their specific target molecules. We will ground our analysis in field-proven data and provide detailed protocols that highlight the causality behind experimental choices.
The Semmler-Wolff Reaction: A Classic Method Under Scrutiny
First described by W. Semmler in 1892 and later investigated by L. Wolff, this reaction transforms α,β-unsaturated cyclohexenyl ketoximes into the corresponding aromatic amines using strong acids.[1] While historically significant, its practical application in modern synthesis is often limited by significant drawbacks.
Mechanism and Inherent Challenges
The reaction proceeds under harsh acidic conditions (e.g., HCl in acetic anhydride/acetic acid), which are necessary to facilitate the dehydration of the oxime and initiate a rearrangement cascade.[2] This process ultimately leads to the formation of the aromatic aniline.
Caption: Mechanism of the Semmler-Wolff Reaction and the competing Beckmann rearrangement.
The primary challenge of the classical Semmler-Wolff reaction is its low efficiency. Yields are often moderate to low (≤ 60%), and the reaction is plagued by the competing Beckmann rearrangement, which leads to the formation of lactams.[3][4] This lack of selectivity, coupled with the forcing conditions, severely restricts the substrate scope, as many common functional groups are not tolerated.
Modern Advancements: A Catalytic Renaissance
Recognizing the inherent limitations, recent research has focused on developing milder, more efficient catalytic versions. A significant breakthrough involves the use of homogeneous palladium catalysts to convert cyclohexenone and tetralone O-acyl oximes into primary anilines.[4] This approach avoids the harsh acidic conditions of the classical method, leading to dramatically improved yields and functional group compatibility. For instance, sensitive groups like nitro-substituents, which are incompatible with traditional Semmler-Wolff conditions, are well-tolerated in the Pd-catalyzed variant.[4]
Alternative Aromatization Strategies: A Comparative Analysis
To properly benchmark the Semmler-Wolff reaction, we must compare it to other established and modern methods for generating aromatic rings.
Catalytic Dehydrogenative Aromatization (CDA)
Catalytic Dehydrogenative Aromatization has emerged as a powerful and environmentally friendly alternative for synthesizing functionalized arenes.[5] These methods typically use transition metal catalysts (often Palladium) to dehydrogenate non-aromatic six-membered rings, such as cyclohexanones or cyclohexenones, directly into their aromatic counterparts.[6][7]
A key advantage of CDA is the use of molecular oxygen as the terminal oxidant, with water being the only byproduct, which results in a highly atom-efficient and green process.[8] This strategy allows for the direct arylation of amines with cyclohexanones, providing a more direct route to the same class of products targeted by the Semmler-Wolff reaction but under significantly milder conditions.[8]
Caption: Generalized workflow for Catalytic Dehydrogenative Aromatization (CDA).
The Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a classic acid-catalyzed reaction used to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones.[9] While the initial product is not fully aromatic, a subsequent dehydrogenation step yields the carbazole scaffold, a crucial heterocyclic motif in medicinal chemistry.
The reaction mechanism is similar in principle to the Fischer indole synthesis.[9] While effective, traditional protocols often require harsh conditions and long reaction times.[10] However, modern variations using microwave irradiation or alternative catalysts have improved its efficiency.[11] This reaction is particularly relevant when comparing starting materials, as both it and the Semmler-Wolff reaction often begin with a functionalized cyclohexanone derivative.
The Bischler-Möhlau Indole Synthesis
For the synthesis of heteroaromatic systems, the Bischler-Möhlau indole synthesis provides an interesting point of comparison. It produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[12] Historically, this reaction was hampered by harsh conditions and low yields.[13] However, the advent of microwave-assisted organic synthesis has revitalized this method, allowing for dramatically reduced reaction times (from hours to minutes) and improved yields.[14][15] This highlights a common theme: the efficiency of many classical reactions can be significantly enhanced through modern technology.
Quantitative Benchmarking and Data Summary
To provide an objective comparison, the following table summarizes the key performance indicators for each reaction, based on reported experimental data.
| Reaction | Typical Yield | Conditions | Key Advantages | Major Drawbacks |
| Semmler-Wolff (Classical) | 25-60%[2][4] | Strong acid (HCl), high temp (reflux)[4] | Utilizes simple starting materials. | Low yields, harsh conditions, competing Beckmann rearrangement, poor functional group tolerance.[3] |
| Semmler-Wolff (Pd-catalyzed) | 70-95%[4] | Pd catalyst, base, moderate temp[4] | High yields, mild conditions, excellent functional group tolerance (e.g., nitro groups).[4] | Requires transition metal catalyst, potentially more expensive reagents. |
| Catalytic Dehydrogenative Aromatization (CDA) | 80-95%[8] | Pd catalyst, O₂ or other oxidant, moderate temp[8] | High atom economy (water as byproduct), mild conditions, broad substrate scope.[5] | Catalyst sensitivity, may require optimization for specific substrates. |
| Borsche-Drechsel Cyclization | 28-96%[11] | Strong acid (H₂SO₄) or modern catalysts; high temp[9][11] | Provides access to important carbazole scaffolds. | Often requires a separate oxidation step to achieve full aromaticity; classical conditions are harsh. |
| Bischler-Möhlau Indole Synthesis | Low (historically)[14] to 70-75% (Microwave)[14] | Reflux (classical) or Microwave irradiation (modern)[12][14] | Direct route to 2-aryl-indoles. | Requires excess aniline, classical conditions are inefficient.[13] |
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate safety assessments.
Protocol 1: Modern Pd-Catalyzed Semmler-Wolff Reaction
(Adapted from Stahl, S. S. et al., J. Am. Chem. Soc. 2013)[3]
This protocol describes the conversion of a tetralone O-pivaloyl oxime to the corresponding 1-aminonaphthalene, showcasing the efficiency of the modern catalytic approach.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the tetralone O-pivaloyl oxime (1.0 equiv), Pd(PCy₃)₂(dba) (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with nitrogen. Add anhydrous toluene via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired primary aniline.
Causality Note: The use of a palladium(0) precatalyst and a phosphine ligand is crucial for facilitating the oxidative addition into the oxime N-O bond, which is the key step initiating the catalytic cycle. The base (K₂CO₃) is essential for the subsequent elimination and aromatization steps.[4]
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
(Adapted from a representative microwave procedure)[14]
This protocol illustrates the synthesis of 2-phenylindole, demonstrating the dramatic increase in efficiency afforded by microwave heating.
-
Precursor Synthesis: Prepare the N-phenacylaniline precursor by reacting equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate in the solid state at room temperature.
-
Microwave Cyclization: In a microwave process vial, combine the N-phenacylaniline (1.0 equiv) and anilinium bromide (catalytic amount).
-
Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the solid-state mixture at 540 W for 45-60 seconds.
-
Workup: After cooling, dissolve the resulting solid in ethanol.
-
Purification: Induce crystallization by agitation or cooling. Collect the 2-phenylindole product by filtration and wash with cold ethanol. A yield of ~71% can be expected.[14]
Causality Note: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar intermediates and transition states involved in the cyclization and aromatization steps.[15] This rapid heating minimizes decomposition and side reactions that are prevalent under prolonged conventional heating.
Strategic Synthesis: Choosing the Right Pathway
The choice of an aromatization reaction is a strategic decision dictated by the specific synthetic goal. The following decision tree provides a high-level guide for navigating these choices.
Caption: Decision guide for selecting an appropriate aromatization strategy.
Conclusion
The Semmler-Wolff reaction serves as a powerful case study in the evolution of synthetic chemistry. In its classical form, it is a reaction of limited utility due to low yields and harsh conditions. However, its modern, palladium-catalyzed variant represents a highly efficient and versatile method for the synthesis of primary anilines, rivaling other state-of-the-art techniques like Catalytic Dehydrogenative Aromatization.
For the modern drug development professional, the key takeaway is that efficiency is not a static property of a reaction but is highly dependent on the chosen methodology. While classical named reactions provide a foundational understanding, leveraging modern catalytic systems and technologies like microwave synthesis is critical to achieving the high yields, broad scope, and sustainable processes required to accelerate the discovery and development of new medicines.
References
- Patsnap Eureka. (2026, March 5). How to Maximize Yield of Aromatic Compounds in Synthesis. Retrieved from Patsnap. [Source not providing a direct, stable URL]
- Benchchem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Retrieved from Benchchem. [Source not providing a direct, stable URL]
- Blommel, P. G. (2011). Dehydrogenation of alkanols to increase yield of aromatics. [Source not providing a direct, stable URL]
- Patsnap Eureka. (2026, March 5). Compare Aromatic Compounds: Efficiency in Chemical Synthesis. Retrieved from Patsnap. [Source not providing a direct, stable URL]
- Aakash Institute. Aromatisation – Definition, Mechanistic Pathways of Aromatization, Aromatization of n-Alkanes, Practice Problems and FAQ. Retrieved from Aakash Institute. [Source not providing a direct, stable URL]
-
chemeurope.com. Bischler-Möhlau indole synthesis. Retrieved from [Link]
- Grokipedia. Aromatization. [Source not providing a direct, stable URL]
- Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. (n.d.). Retrieved from [Source not providing a direct, stable URL]
-
Efficient synthesis through aromaticity-driven cyclization reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) ADVANCED SYNTHETIC APPLICATIONS OF SEMMLER-WOLFF REARRANGEMENT. (2018, June 8). ResearchGate. Retrieved from [Link]
-
Chem-Station. (2015, October 26). Semmler-Wolff Reaction. Retrieved from [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015, January 15). ConnectSci. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review of Catalytic Hydrodeoxygenation of Lignin-Derived Phenolics to Aromatics. (n.d.). PMC. Retrieved from [Link]
-
Wikipedia. Aromatization. Retrieved from [Link]
-
Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. (n.d.). PMC. Retrieved from [Link]
-
Catalytic dehydrogenative aromatization: an alternative route to functionalized arenes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Semmler‐Wolff reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen. Retrieved from [Link]
-
PubMed. (2013, September 18). Pd-catalyzed Semmler-Wolff reactions for the conversion of substituted cyclohexenone oximes to primary anilines. Retrieved from [Link]
-
Wikipedia. Borsche–Drechsel cyclization. Retrieved from [Link]
-
SynArchive. Semmler-Wolff Reaction. Retrieved from [Link]
-
Semmler-Wolff Reaction. (n.d.). Retrieved from [Link]
-
Semantic Scholar. Borsche–Drechsel cyclization. Retrieved from [Link]
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
-
ACS Publications. New perspectives on the Semmler-Wolff aromatization reaction. Retrieved from [Link]
-
Semmler-Wolff aromatisation and abnormal Beckmann and Schmidt reactions of 3-alkyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazoles and their oximes in polyphosphoric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
ACS Publications. The Semmler-Wolff Aromatization and Beckmann Rearrangement of 2-[β-(2- and 4-Pyridyl)ethyl]-1-tetralone Oximes1. Retrieved from [Link]
-
Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines. (n.d.). PMC. Retrieved from [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4). Retrieved from [Link]
-
Borsche-Drechsel Reaction. (n.d.). Retrieved from [Link]
Sources
- 1. Semmler-Wolff Reaction [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Semmler-Wolff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic dehydrogenative aromatization: an alternative route to functionalized arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen [organic-chemistry.org]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. connectsci.au [connectsci.au]
A Comparative Guide to SN1 and SN2 Hydrolysis Mechanisms for 2-Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) hydrolysis mechanisms for 2-bromoalkanes. Understanding the nuances of these reaction pathways is critical for predicting product formation, controlling stereochemistry, and optimizing reaction conditions in synthetic and medicinal chemistry.
Mechanistic Overview: A Tale of Two Pathways
Nucleophilic substitution reactions of alkyl halides, such as the hydrolysis of 2-bromoalkanes, proceed through two primary mechanistic extremes: SN1 and SN2. The fundamental difference lies in the timing of the carbon-leaving group bond cleavage and the carbon-nucleophile bond formation.[1]
The SN1 Mechanism: A Stepwise Journey
The SN1 reaction is a two-step process.[2][3][4] The first and rate-determining step involves the slow dissociation of the 2-bromoalkane to form a planar carbocation intermediate.[2][5][6][7] This is followed by a rapid attack of the nucleophile (water in the case of hydrolysis) on the carbocation.[2][6]
The SN2 Mechanism: A Concerted Dance
In contrast, the SN2 reaction is a single-step, concerted process.[2][4][5][8] The nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion.[2][3][9] This process proceeds through a high-energy transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom.[2]
Caption: SN1 vs. SN2 reaction pathways for 2-bromoalkane hydrolysis.
The Decisive Factors: Substrate, Nucleophile, Solvent, and Leaving Group
The competition between SN1 and SN2 pathways for 2-bromoalkanes is governed by several key factors. As secondary alkyl halides, 2-bromoalkanes are at a crossroads, and the reaction conditions can steer the mechanism towards one pathway or the other.[8][10]
| Factor | Favors SN1 | Favors SN2 | Rationale for 2-Bromoalkanes |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | 2-Bromoalkanes are secondary, allowing for competition. Increased branching at the carbon adjacent to the reaction center will favor SN1 due to carbocation stability. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) | Hydrolysis with water favors SN1, while hydrolysis with aqueous NaOH favors SN2.[11][12] |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions and solvate the nucleophile, hindering backside attack in SN2.[8][11][13][14][15] Polar aprotic solvents do not strongly solvate the nucleophile, increasing its reactivity for SN2.[8][13][14][15] |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, facilitating both reactions. |
Kinetic Analysis: Unraveling the Rate Laws
A critical method for distinguishing between SN1 and SN2 mechanisms is the determination of the reaction's rate law through kinetic experiments.[16]
-
SN1 Rate Law: The rate of an SN1 reaction is dependent only on the concentration of the substrate (the 2-bromoalkane).[1][4][5][17] This is because the formation of the carbocation is the slow, rate-determining step.[1][2][6]
-
Rate = k[2-bromoalkane]
-
-
SN2 Rate Law: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2][4][5] This is because both species are involved in the single, concerted rate-determining step.[2]
-
Rate = k[2-bromoalkane][Nucleophile]
-
Experimental Protocol: Determining the Rate Law for Hydrolysis
This protocol outlines a method to determine the reaction order with respect to the 2-bromoalkane and the hydroxide ion.
Objective: To determine if the hydrolysis of a 2-bromoalkane follows a first-order (SN1) or second-order (SN2) rate law.
Materials:
-
2-bromoalkane (e.g., 2-bromobutane)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., 80:20 acetone/water for SN1, or a suitable polar aprotic solvent for SN2)
-
Phenolphthalein indicator
-
Burettes, pipettes, stopwatch, and constant temperature water bath.
Procedure:
-
Varying [OH⁻]:
-
Prepare a series of reaction mixtures with a constant initial concentration of the 2-bromoalkane and varying initial concentrations of NaOH.[18][19]
-
Maintain a constant total volume by adjusting the amount of solvent added.[18][19]
-
Initiate the reaction by adding the 2-bromoalkane and start the stopwatch.[6][18][19]
-
Record the time taken for the pink color of the phenolphthalein to disappear, which indicates the consumption of the hydroxide ions.[18][19]
-
Calculate the initial rate of reaction for each concentration of NaOH.[18][19]
-
-
Varying [2-bromoalkane]:
Data Analysis:
-
Plot log(rate) vs. log([OH⁻]) and log(rate) vs. log([2-bromoalkane]). The slope of each line will give the order of the reaction with respect to that reactant.
-
SN1 Evidence: The rate will be independent of the initial [OH⁻] (zero-order) and directly proportional to the initial [2-bromoalkane] (first-order).[18]
-
SN2 Evidence: The rate will be directly proportional to both the initial [OH⁻] and the initial [2-bromoalkane] (first-order in each, second-order overall).[2][16]
Caption: Experimental workflow for kinetic analysis of 2-bromoalkane hydrolysis.
Stereochemical Outcomes: A Definitive Diagnostic Tool
The stereochemistry of the product provides compelling evidence for the operative mechanism, especially when starting with an optically active 2-bromoalkane.
-
SN1 Stereochemistry: Racemization The planar carbocation intermediate formed in the SN1 reaction can be attacked by the nucleophile from either face with roughly equal probability.[2][20] This leads to the formation of a nearly 50:50 mixture of enantiomers, resulting in a racemic and optically inactive product.[2][7][20]
-
SN2 Stereochemistry: Inversion of Configuration The backside attack characteristic of the SN2 mechanism forces the stereochemistry at the carbon center to invert, much like an umbrella flipping inside out in the wind.[1][3][9] This is known as Walden inversion. An optically active starting material will yield an optically active product with the opposite configuration.[3]
| Mechanism | Starting Material Stereochemistry | Product Stereochemistry |
| SN1 | Optically Active (e.g., (R)-2-bromobutane) | Racemic Mixture (e.g., (R)- and (S)-2-butanol) |
| SN2 | Optically Active (e.g., (R)-2-bromobutane) | Inverted Configuration (e.g., (S)-2-butanol) |
Conclusion: A Controlled Choice
For 2-bromoalkanes, the choice between an SN1 and SN2 hydrolysis pathway is not inherent to the substrate but is dictated by the reaction conditions. Researchers can strategically manipulate the nucleophile concentration and the solvent system to favor one mechanism over the other. A weak nucleophile in a polar protic solvent will promote the SN1 pathway, leading to a racemic product. Conversely, a strong nucleophile in a polar aprotic solvent will drive the reaction through an SN2 mechanism, resulting in an inverted product. This control over reaction pathways and stereochemical outcomes is a cornerstone of modern organic synthesis and drug development.
References
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000, University of Lethbridge. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
Patsnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]
-
Doubtnut. The hydrolysis of optically active 2- bromobutane with aqueous NaOH result in the formation of. [Link]
-
Scribd. Stereochemistry of SN1 and SN2 Reactions. [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Scribd. Rate Laws for SN1, SN2, E1, E2. [Link]
-
University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
A-Level Chemistry. Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. [Link]
-
IB Chemistry blog. (2016, November 29). Practical: Alkanes and Halogenoalkanes. [Link]
-
Scribd. Hydrolysis of 2-Bromo-2-Methylpropane. [Link]
-
Chemistry Steps. (2024, November 15). The Stereochemistry of SN1 Reaction Mechanism. [Link]
-
Chemguide. elimination from 2-bromopropane to give propene. [Link]
-
YouTube. (2022, September 16). SN1 and SN2 Mechanisms (A-level Chemistry). [Link]
-
YouTube. (2025, February 20). Hydrolysis of Bromobutane Reaction Result JEE 12th Chemistry Haloalkanes And Haloarenes. [Link]
-
Scribd. Hydrolysis of 2-Bromobutane Insights. [Link]
-
ACS Publications. (2014, October 14). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. [Link]
-
Scribd. SN1 vs SN2 Reaction Mechanisms Explained. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereochemistry SN2 Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 14. users.wfu.edu [users.wfu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 17. youtube.com [youtube.com]
- 18. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 19. edu.rsc.org [edu.rsc.org]
- 20. allen.in [allen.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
